Technical Documentation Center

1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one: Synthesis, Properties, and Potential Applications

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of the novel chalcone derivative, 1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one. This document i...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of the novel chalcone derivative, 1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering insights into the molecule's reactivity, spectroscopic signature, and pharmacological relevance.

Introduction: The Significance of Chalcones in Medicinal Chemistry

Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure of 1,3-diaryl-2-propen-1-one.[1][2] The presence of a reactive α,β-unsaturated carbonyl system makes them versatile precursors for the synthesis of various heterocyclic compounds and imparts a wide range of biological activities.[1][3] Natural and synthetic chalcones have demonstrated significant pharmacological potential, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[4][5][6] The unique structural motif of 1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one, incorporating a substituted pyridine ring, presents an intriguing candidate for further investigation in drug discovery programs.

Synthesis and Mechanistic Insights

The synthesis of 1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one can be achieved through a Claisen-Schmidt condensation, a reliable and widely used method for chalcone synthesis.[7][8] This reaction involves the base-catalyzed condensation of an appropriate ketone with an aldehyde.

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process, starting from commercially available precursors.

Step 1: Synthesis of the Key Precursor, 1-(5-Bromo-2-methoxypyridin-3-yl)ethan-1-one

The synthesis of the ketone precursor, 1-(5-Bromo-2-methoxypyridin-3-yl)ethan-1-one (CAS 1256811-02-5), is a critical initial step.[9] While various methods for the acylation of pyridine rings exist, a common approach involves the use of organometallic reagents. A plausible route starts from 5-Bromo-2-methoxypyridine.[10][11]

  • Protocol:

    • Lithiation of 5-Bromo-2-methoxypyridine with a strong base like n-butyllithium at low temperature (-78 °C) to generate the corresponding pyridyllithium species.

    • Reaction of the organolithium intermediate with N,N-dimethylacetamide to afford the desired ketone, 1-(5-Bromo-2-methoxypyridin-3-yl)ethan-1-one.

    • Aqueous workup followed by purification, typically by column chromatography, to isolate the pure product.

Step 2: Claisen-Schmidt Condensation to Yield 1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one

The final step is the condensation of the synthesized ketone with formaldehyde.

  • Protocol:

    • Dissolve 1-(5-Bromo-2-methoxypyridin-3-yl)ethan-1-one in a suitable solvent, such as ethanol.[12]

    • Add an aqueous solution of formaldehyde and a base catalyst, typically sodium hydroxide or potassium hydroxide.[12]

    • Stir the reaction mixture at room temperature, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is poured into cold water to precipitate the crude product.

    • The solid is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one.

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Chalcone Formation 5-Bromo-2-methoxypyridine 5-Bromo-2-methoxypyridine Lithiation Lithiation 5-Bromo-2-methoxypyridine->Lithiation n-BuLi, -78°C Acylation Acylation Lithiation->Acylation N,N-dimethylacetamide 1-(5-Bromo-2-methoxypyridin-3-yl)ethan-1-one 1-(5-Bromo-2-methoxypyridin-3-yl)ethan-1-one Acylation->1-(5-Bromo-2-methoxypyridin-3-yl)ethan-1-one Ketone_Precursor 1-(5-Bromo-2-methoxypyridin-3-yl)ethan-1-one Condensation Claisen-Schmidt Condensation Ketone_Precursor->Condensation Formaldehyde Formaldehyde Formaldehyde->Condensation NaOH, Ethanol Target_Molecule 1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one Condensation->Target_Molecule

Caption: Proposed synthetic workflow for 1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one.

Physicochemical and Spectroscopic Characterization

PropertyPredicted Value/Characteristic
Molecular Formula C9H8BrNO2
Molecular Weight 242.07 g/mol
Physical State Likely a solid at room temperature.[9]
Solubility Expected to be soluble in common organic solvents like ethanol, acetone, and dichloromethane.
Melting Point Expected to be in the range of other simple chalcones.
Spectroscopic Analysis (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons of the α,β-unsaturated system as doublets, with a coupling constant indicative of a trans configuration.[13][14] Aromatic protons on the pyridine ring will appear as distinct signals in the downfield region. The methoxy group will present as a singlet around 3.8-4.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum will be characterized by a downfield signal for the carbonyl carbon (around 190 ppm).[13] The α and β carbons of the enone system will also be readily identifiable.

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretching of the conjugated ketone is expected around 1650-1680 cm⁻¹.[2][13] The C=C stretching of the alkene and the aromatic ring will also be present.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine.

Chemical Reactivity and Potential Transformations

The reactivity of 1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one is governed by its key functional groups: the α,β-unsaturated ketone and the bromo-methoxy-pyridine ring.

Reactions of the α,β-Unsaturated Ketone

The conjugated system of the enone is susceptible to both 1,2- and 1,4- (Michael) additions.[15][16]

  • Michael Addition: Nucleophiles such as amines, thiols, and carbanions will preferentially attack the β-carbon.[15] This reactivity is fundamental to the biological activity of many chalcones, as they can covalently modify nucleophilic residues in proteins.

  • Reduction: The carbonyl group can be selectively reduced to an alcohol using reagents like sodium borohydride. The double bond can be reduced via catalytic hydrogenation.

  • Epoxidation: The electron-deficient double bond can be epoxidized using nucleophilic oxidizing agents.

Reactions of the Bromo-methoxy-pyridine Ring
  • Cross-Coupling Reactions: The bromine atom on the pyridine ring is a versatile handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for further structural diversification.

  • Nucleophilic Aromatic Substitution: The methoxy group at the 2-position can potentially be displaced by strong nucleophiles.

Reactivity_Diagram cluster_enone α,β-Unsaturated Ketone Reactivity cluster_pyridine Bromo-methoxy-pyridine Reactivity Target_Molecule 1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one Michael_Addition Michael Addition (1,4-Addition) Target_Molecule->Michael_Addition Nucleophiles (R₂NH, RSH) Reduction Reduction Target_Molecule->Reduction NaBH₄ / H₂/Pd Epoxidation Epoxidation Target_Molecule->Epoxidation Oxidizing Agents Cross_Coupling Cross-Coupling (e.g., Suzuki) Target_Molecule->Cross_Coupling Pd Catalyst, Boronic Acid SNAr Nucleophilic Aromatic Substitution Target_Molecule->SNAr Strong Nucleophiles

Caption: Key reactive sites and potential transformations of the target molecule.

Potential Biological and Pharmacological Significance

Chalcones are well-established as privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities.[1][4] The incorporation of a bromo-methoxy-pyridine moiety in 1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one may confer unique pharmacological properties.

  • Anticancer Activity: Many chalcone derivatives have shown potent anticancer activity through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and anti-angiogenic effects.[4]

  • Antimicrobial and Antifungal Activity: The α,β-unsaturated ketone moiety can react with microbial enzymes, leading to antimicrobial and antifungal effects.[1][6]

  • Anti-inflammatory Effects: Chalcones have been reported to inhibit key inflammatory mediators.[5]

The presence of the bromine atom can enhance lipophilicity, potentially improving cell membrane permeability. The pyridine nitrogen can participate in hydrogen bonding interactions with biological targets. These features make 1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one a promising candidate for screening in various disease models.

Conclusion

1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one is a novel chalcone derivative with significant potential for applications in medicinal chemistry and materials science. Its synthesis is accessible through well-established synthetic methodologies. The molecule's rich chemical reactivity, stemming from its α,β-unsaturated ketone and substituted pyridine functionalities, offers numerous avenues for further chemical modifications and the development of new molecular entities. The established broad biological activities of the chalcone scaffold suggest that this compound warrants further investigation for its therapeutic potential.

References

[1] Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Antifungal and Antioxidant Activities of Pyrrolidone-Substituted Chalcones. Bioinorganic Chemistry and Applications, 2012, 1-6. [4] Orlikova, B., Tasdemir, D., Golais, F., Dicato, M., & Diederich, M. (2011). Dietary chalcones with chemopreventive and chemotherapeutic potential. Genes & Nutrition, 6(2), 125-147. [7] Calvino, F., García, J. I., & Ordóñez, M. (2005). Sonochemical synthesis of chalcones catalyzed by activated basic carbons. Tetrahedron Letters, 46(48), 8373-8376. [5] Mahapatra, D. K., Asati, V., & Bharti, S. K. (2015). Chalcones and their therapeutic targets: a molecular docking study. Journal of Chemical and Pharmaceutical Research, 7(5), 949-957. [2] Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. (n.d.). SciSpace. [6] A Review on Biological Activity of Chalcone Derivatives. (2023, August 11). Googleapis.com. [8] Claisen–Schmidt condensation employed for the synthesis of chalcones. (n.d.). ResearchGate. [3] Kumar, S., & Pandey, A. K. (2013). Chemistry and biological activities of flavonoids: an overview. The Scientific World Journal, 2013, 162750. [15] α,β-Unsaturated carbonyl compound. (n.d.). In Wikipedia. [17] α,β-Unsaturated Carbonyl Compounds. (n.d.). [18] Reactivity of glutathione with alpha, beta-unsaturated ketone flavouring substances. (n.d.). [12] Technical Support Center: Claisen-Schmidt Condensation for Chalcone Synthesis. (2025, December). Benchchem. [19] Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. (2015, December 19). Rsc.org. [13] A Study on the Synthesis, Characterisation of Chalcone moiety. (n.d.). Jetir.Org. [20] (PDF) Synthesis and spectroscopic characterization of some chromanochalcones and their dihydro derivatives. (n.d.). ResearchGate. [16] 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II. (n.d.). [21] Computational and Spectral Discussion of Some Substituted Chalcone Derivatives. (2021, November 24). [14] Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. (2025, May 19). Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones. (2021, February 9). Chemical Science (RSC Publishing). [22] Synthesis and Characterization of Some Chalcone Derivatives. (n.d.). Science Alert. [23] 4-Bromo-2-Fluoro-3-(Methoxymethoxy)pyridine: A Versatile Organic Compound. (n.d.). [10] 5-Bromo-2-methoxypyridine. (n.d.). PubChem. [24] 3-BROMO-4-METHOXY-PYRIDINE | 82257-09-8. (2026, January 13). ChemicalBook. 3-bromo-4-methoxy-pyridine. (n.d.). Sigma-Aldrich. [25] 4-Bromo-2-methoxypyridine. (n.d.). PubChem. [9] 1-(5-Bromo-2-methoxypyridin-3-yl)ethan-1-one. (n.d.). Sigma-Aldrich. [26] 1-(5-Bromo-2-methylpyridin-3-yl)ethanone. (n.d.). MilliporeSigma. [11] 5-Bromo-2-methoxypyridine synthesis. (n.d.). ChemicalBook. [27] 2-Bromo-1-(5-methoxypyridin-3-yl)ethanone | 1196145-15-9. (n.d.). BLDpharm. [28] Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. (n.d.). Google Patents.

Sources

Exploratory

Comprehensive Technical Analysis: Molecular Weight, Synthesis, and Characterization of 1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one

Executive Summary For drug development professionals and application scientists, halogenated pyridine heterocycles represent a privileged class of pharmacophores. Specifically, the functionalization of 5-bromo-2-methoxyp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and application scientists, halogenated pyridine heterocycles represent a privileged class of pharmacophores. Specifically, the functionalization of 5-bromo-2-methoxypyridine into an α,β-unsaturated carbonyl (enone) yields 1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one . This unique architecture combines a robust structural core with a highly reactive Michael acceptor warhead, making it a critical intermediate for synthesizing Targeted Covalent Inhibitors (TCIs), anti-HIV integrase inhibitors, and ligands for central nicotinic acetylcholine receptors ()[1][2].

This technical guide establishes a rigorous framework for determining the exact molecular weight of this compound, explains the molecular causality behind its chemical reactivity, and provides a self-validating, step-by-step synthetic and analytical protocol to ensure absolute structural integrity.

Part 1: Structural Breakdown & Molecular Weight Derivation

The molecular weight (MW) of a compound is not merely a physical constant; in drug design, it dictates pharmacokinetic properties, mass spectrometry tuning parameters, and synthetic stoichiometry. The target molecule, 1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one, has the chemical formula C₉H₈BrNO₂ .

To maintain strict scientific accuracy, we must differentiate between the average molecular weight (used for stoichiometric bench calculations) and the monoisotopic exact mass (used for high-resolution mass spectrometry (HRMS) validation).

Table 1: Elemental Composition and Average Molecular Weight
ElementAtom CountStandard Atomic Weight ( g/mol )Total Contribution ( g/mol )Mass Fraction (%)
Carbon (C) 912.011108.09944.66%
Hydrogen (H) 81.0088.0643.33%
Bromine (Br) 179.90479.90433.01%
Nitrogen (N) 114.00714.0075.79%
Oxygen (O) 215.99931.99813.22%
Total (Average) 21 --242.072 g/mol 100.00%
The Isotopic Causality of Bromine

Because bromine exists in nature as two stable isotopes—⁷⁹Br (50.69%) and ⁸¹Br (49.31%)—the concept of a single "monoisotopic mass" is bifurcated. This near 1:1 isotopic distribution acts as a built-in mass spectral barcode. An LC-MS analysis of this compound will causally produce a distinct doublet separated by exactly ~2.0 Da, validating that debromination has not occurred during chemical synthesis.

Table 2: High-Resolution Exact Mass Profile
Isotope ConfigurationExact Mass (Da)Expected[M+H]⁺ Ion (m/z)Relative MS Intensity
C₉H₈(⁷⁹Br)NO₂ 240.9738241.9817~100.0%
C₉H₈(⁸¹Br)NO₂ 242.9718243.9796~97.3%

Part 2: Chemical Causality and Target Engagement

In rational drug design, every functional group must have an explicit biochemical purpose. The structure of 1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one demonstrates deliberate polypharmacological engineering:

  • The 2-Methoxy Substituent: The methoxy group (-OCH₃) serves dual purposes. Electronically, it donates electron density into the pyridine ring via resonance, which modulates the electrophilicity of the adjacent prop-2-en-1-one system. Physically, it improves the solubility profile and blocks metabolism at the C2 position.

  • The 5-Bromo Handle: While bromine significantly increases the molecular weight (contributing ~33% of the total mass), its primary role here is as a versatile synthetic handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) ()[3].

  • The Prop-2-en-1-one (Acryloyl) Moiety: This α,β-unsaturated carbonyl is a potent Michael acceptor. Its β-carbon is highly electrophilic, deliberately designed to undergo covalent bonding via Michael addition with nucleophilic residues (primarily free thiols of cysteine) in target proteins.

Mechanism Enone 1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one Electrophilic beta-carbon Transition Michael Addition Thiolate Attack Enone->Transition Nucleophile Target Protein Free Cysteine (-SH) Nucleophile->Transition Nucleophilic Attack Adduct Covalent Adduct Irreversible Inhibition Transition->Adduct Protonation

Mechanism of targeted covalent inhibition via Michael addition at the enone beta-carbon.

Part 3: Self-Validating Synthesis & Analytical Protocols

To synthesize 1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one safely and traceably, we employ a Weinreb amide intermediate pathway. This protocol is self-validating: the failure of any intermediate step will immediately alter the visible TLC profile and the distinct Br-isotope signature in MS.

Protocol 1: Controlled Synthesis via Weinreb Amide

Causality Check: Direct addition of vinylmagnesium bromide to a generic ester often results in over-addition (producing tertiary alcohols). We convert 5-bromo-2-methoxypyridine-3-carboxylic acid into a Weinreb amide to form a stable, five-membered metal chelate during Grignard addition. This chelate cannot collapse until the reaction is quenched with acid, strictly yielding the desired enone.

Step-by-Step Methodology:

  • Amidation: Dissolve 1.0 eq of 5-bromo-2-methoxypyridine-3-carboxylic acid in anhydrous DMF. Add 1.2 eq of N,O-dimethylhydroxylamine hydrochloride, followed by 1.5 eq of HATU and 3.0 eq of DIPEA.

  • Isolation: Stir for 4 hours at room temperature. Quench with water, extract with ethyl acetate, and purify via flash chromatography to isolate the Weinreb amide intermediate.

  • Grignard Addition: Under an inert argon atmosphere, dissolve the intermediate in anhydrous THF and cool to 0°C. Dropwise, add 1.2 eq of vinylmagnesium bromide (1.0 M in THF).

  • Chelate Collapse: Stir for 2 hours at 0°C, then quench meticulously with cold 1N HCl. The acidic quench is the catalyst that collapses the tetrahedral intermediate into the final prop-2-en-1-one.

  • Purification: Extract the aqueous layer with dichloromethane, dry over Na₂SO₄, and concentrate. Isolate the target MW 242.07 product via column chromatography.

SynthWorkflow A 5-Bromo-2-methoxypyridine Precursor B Amidation (HATU/DIPEA) N,O-Dimethylhydroxylamine A->B Step 1 C Weinreb Amide Intermediate (Stable Chelate) B->C Chelation Control D Grignard Addition (Vinylmagnesium Bromide) C->D Step 2 E 1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one (MW: 242.07 g/mol) D->E Acidic Workup F LC-HRMS Validation (Br Isotope Doublet Detection) E->F QA / QC

Synthetic workflow illustrating the controlled Grignard addition via a Weinreb amide intermediate.

Protocol 2: High-Resolution Mass Spectrometry (HRMS) Validation

To verify the theoretical MW of 242.07 g/mol and the isotopic signature of the synthesized enone, employ LC-ESI-HRMS.

Causality Check: We utilize 0.1% Formic Acid in the mobile phase because the acidic environment reliably protonates the pyridine nitrogen, driving high ionization efficiency in positive mode (ESI+).

Step-by-Step Methodology:

  • Sample Preparation: Dilute the purified compound to 1 μg/mL in HPLC-grade Acetonitrile/Water (50:50).

  • Chromatography: Inject 5 μL onto a C18 reversed-phase column. Run a gradient from 5% to 95% Acetonitrile (containing 0.1% Formic Acid) over 10 minutes.

  • Mass Spectrometry: Operate the HRMS (e.g., Q-TOF or Orbitrap) in ESI positive ion mode.

  • Data Verification: Scan for the[M+H]⁺ adduct. You must observe two distinct peaks at m/z 241.98 and m/z 243.98 with an intensity ratio of ~1:1. The presence of this exact mass doublet irrefutably validates both the molecular weight and the retention of the critical bromine atom.

References

  • PubChem / National Center for Biotechnology Information | Standard Atomic Weights & Isotopic Distributions. Reference standard for exact mass calculation methodologies. URL:[Link]

Sources

Foundational

1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one NMR data

An In-Depth Technical Guide to the NMR Data of 1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one Authored by a Senior Application Scientist This technical guide provides a comprehensive analysis of the Nuclear Magnetic Re...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the NMR Data of 1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one

Authored by a Senior Application Scientist

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) data for the compound 1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical methodologies for acquiring and interpreting the NMR spectra of this molecule. Our approach is grounded in established scientific principles and field-proven experimental techniques to ensure both accuracy and practical applicability.

Introduction: The Structural Significance of 1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one

1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one is a substituted pyridine derivative incorporating an α,β-unsaturated ketone (propenone) moiety. Such structures are of significant interest in medicinal chemistry and materials science due to the diverse biological activities and synthetic utility associated with both the pyridine ring and the Michael acceptor functionality of the enone system.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules like this one.[1][2] It provides detailed insights into the molecular framework by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. A thorough understanding of the NMR data is, therefore, crucial for confirming the identity, purity, and conformation of the synthesized compound.

This guide will provide a predictive yet detailed analysis of the ¹H and ¹³C NMR spectra based on established principles of chemical shifts and coupling constants for substituted pyridines and α,β-unsaturated ketones. Furthermore, we will outline the best practices for sample preparation, data acquisition, and processing to enable researchers to obtain high-quality NMR data for this and structurally related compounds.

Experimental Protocols: A Self-Validating System

The acquisition of high-quality NMR data is foundational to accurate structural analysis. The following protocols are designed to be a self-validating system, ensuring reproducibility and reliability.

NMR Sample Preparation

Proper sample preparation is critical to avoid artifacts and obtain sharp, well-resolved NMR signals.[3][4]

Materials:

  • 1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)[5][6]

  • High-purity deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • High-quality 5 mm NMR tube

  • Pasteur pipette and bulb

  • Vial for dissolution

  • Filter (e.g., cotton plug in the pipette)

Step-by-Step Protocol:

  • Weighing the Sample: Accurately weigh the required amount of the compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[3]

  • Dissolution: Gently swirl the vial to ensure the complete dissolution of the sample. The solution should be clear and free of any solid particulates.[6]

  • Filtration and Transfer: Using a Pasteur pipette with a small cotton plug at the tip, transfer the solution into the NMR tube. This will filter out any suspended impurities that could degrade the spectral quality.[5]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.

NMR_Sample_Preparation cap_label cap_label nmr_analysis nmr_analysis cap_label->nmr_analysis

NMR Data Acquisition

The following are recommended starting parameters for a standard 400 or 500 MHz NMR spectrometer.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

  • Spectral Width: -2 to 12 ppm, ensuring all signals are captured.[2]

  • Pulse Angle: A 30-45° pulse angle is generally sufficient.[2]

  • Acquisition Time: 2-4 seconds to ensure good digital resolution.[2]

  • Relaxation Delay (d1): 1-2 seconds.[2]

  • Number of Scans (ns): 8-16 scans, depending on the sample concentration.

¹³C NMR Acquisition:

Due to the low natural abundance of ¹³C, these experiments are less sensitive.[1]

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to provide ¹H-¹³C Nuclear Overhauser Enhancement (NOE) and collapse multiplets into singlets.[7]

  • Spectral Width: 0 to 220 ppm.

  • Pulse Angle: A 30° pulse angle is recommended for optimal signal-to-noise in a given time.[7]

  • Acquisition Time (aq): ~1.0 second.[7]

  • Relaxation Delay (d1): 2.0 seconds.[7]

  • Number of Scans (ns): 128 or more, depending on the concentration and desired signal-to-noise ratio.[7][8]

NMR Data Processing

The raw Free Induction Decay (FID) data must be processed to generate the final spectrum.

Step-by-Step Protocol:

  • Fourier Transform (FT): The FID is converted from a time-domain signal to a frequency-domain spectrum.[9][10]

  • Phase Correction: The phases of the signals are adjusted to produce pure absorption lineshapes.[10][11]

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.[10][11]

  • Referencing: The chemical shift axis is calibrated. For CDCl₃, the residual solvent peak is set to 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR.[2]

  • Integration: For ¹H NMR, the area under each signal is integrated to determine the relative number of protons.

NMR_Data_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing fid Free Induction Decay (FID) (Time-Domain Signal) ft Fourier Transform (FT) fid->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference analysis Spectral Analysis (Integration, Peak Picking) reference->analysis

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is predicted to show distinct signals for the pyridine ring protons and the vinylic protons of the propenone moiety.

// Atom numbering N1 [label="N1"]; C2 [label="C2"]; C3 [label="C3"]; C4 [label="C4"]; C5 [label="C5"]; C6 [label="C6"]; Br [label="Br"]; O_methoxy [label="O"]; C_methoxy [label="CH3"]; C_carbonyl [label="C7(O)"]; C_alpha [label="C8(Hα)"]; C_beta [label="C9(Hβ)"]; H4 [label="H4"]; H6 [label="H6"]; H_alpha [label="Hα"]; H_beta_cis [label="Hβ(cis)"]; H_beta_trans [label="Hβ(trans)"];

// Pyridine Ring C2 -- N1; N1 -- C6; C6 -- C5; C5 -- C4; C4 -- C3; C3 -- C2;

// Substituents on Pyridine C5 -- Br [style=dashed]; C2 -- O_methoxy [style=dashed]; O_methoxy -- C_methoxy; C3 -- C_carbonyl [style=dashed];

// Propenone Moiety C_carbonyl -- C_alpha; C_alpha -- C_beta [label="="]; C_alpha -- H_alpha [style=dashed]; C_beta -- H_beta_cis [style=dashed]; C_beta -- H_beta_trans [style=dashed];

// Aromatic Protons C4 -- H4 [style=dashed]; C6 -- H6 [style=dashed]; } } Caption: Structure of 1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one with atom numbering.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H6 ~ 8.3 - 8.5d~ 2.4Deshielded due to proximity to the electronegative nitrogen and meta-coupling to H4. α-protons in pyridines are typically downfield.[1]
H4 ~ 7.8 - 8.0d~ 2.4Deshielded by the adjacent carbonyl group and meta-coupling to H6. Long-range coupling in aromatic systems is common.[12]
Hβ (trans to Hα) ~ 7.0 - 7.4ddJ(β-trans, α) ≈ 16-18J(β-trans, β-cis) ≈ 1-2Deshielded due to conjugation with the carbonyl group.[2] The large coupling constant is characteristic of a trans relationship between vinylic protons.[13]
Hβ (cis to Hα) ~ 6.5 - 6.8ddJ(β-cis, α) ≈ 10-12J(β-cis, β-trans) ≈ 1-2Also deshielded, but typically upfield of the trans-Hβ. The coupling constant indicates a cis relationship.[13]
~ 6.0 - 6.3ddJ(α, β-trans) ≈ 16-18J(α, β-cis) ≈ 10-12Relatively shielded compared to Hβ within the vinylic region.[2]
-OCH₃ ~ 3.9 - 4.1s-Typical chemical shift for a methoxy group on an aromatic ring.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O ~ 190 - 195The carbonyl carbon of an α,β-unsaturated ketone is significantly deshielded.[2][14]
C2 ~ 160 - 165Attached to an electronegative oxygen and nitrogen, leading to a downfield shift.
C6 ~ 148 - 152α-carbon to the pyridine nitrogen, resulting in deshielding.[1]
C4 ~ 140 - 145Deshielded due to its position in the aromatic ring and proximity to the bromo and carbonyl-substituted carbons.
~ 135 - 140Deshielded due to resonance with the carbonyl group.[2][15]
C3 ~ 130 - 135Quaternary carbon attached to the carbonyl group.
~ 125 - 130Shielded relative to the β-carbon.[2][14]
C5 ~ 115 - 120Attached to bromine, which has a moderate deshielding effect.
-OCH₃ ~ 55 - 60Typical chemical shift for a methoxy carbon.

Advanced Structural Elucidation with 2D NMR

For unambiguous assignment of all proton and carbon signals, especially in cases of signal overlap or complex substitution patterns, 2D NMR experiments are invaluable.[1]

  • COSY (Correlation Spectroscopy): This experiment would reveal the coupling network between protons. We would expect to see correlations between H4 and H6 on the pyridine ring, and strong correlations between Hα, Hβ-cis, and Hβ-trans in the vinyl system.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It would be used to definitively assign C4, C6, Cα, Cβ, and the methoxy carbon based on the already assigned proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is crucial for assigning the quaternary carbons (C2, C3, C5, and the carbonyl C). For instance, H4 would show a correlation to C2, C3, and C5, while the vinylic protons would show correlations to the carbonyl carbon.

Conclusion: A Framework for Analysis

This technical guide provides a robust framework for understanding and acquiring the NMR data of 1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one. By combining established principles of NMR spectroscopy with best-practice experimental protocols, researchers can confidently elucidate the structure of this and similar molecules. The predicted spectral data herein serves as a reliable reference for experimental verification. The application of 1D and 2D NMR techniques as outlined will ensure a comprehensive and accurate structural characterization, which is a critical step in any drug development or chemical research endeavor.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • BenchChem. (2025). Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives.
  • Wiley Analytical Science. (n.d.). NMR Data Processing.
  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.
  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.
  • Unknown Source. (n.d.). Sample Preparation.
  • University of Wisconsin-Madison Chemistry Department. (2020, May 4). Optimized Default 13C Parameters.
  • JEOL USA. (n.d.). Optimizing NMR Processing: Techniques and Best Practices.
  • Taylor & Francis Online. (2006, September 23). 1H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2).
  • Western University. (n.d.). NMR Sample Preparation.
  • The MetaRbolomics book. (n.d.). 2.3 NMR data handling and (pre-)processing.
  • Anasazi Instruments. (2021, January 27). A Great 13C NMR Spectrum Even When Your Sample is Dilute.
  • BenchChem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of α,β-Unsaturated Ketones.
  • Wiley Analytical Science. (1996, October 22). NMR Data Processing.
  • ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR.
  • ACS Publications. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
  • Nature. (n.d.). NMR data processing, visualization, analysis and structure calculation with NMRFx.
  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • UMass Nuclear Magnetic Resonance (NMR) Labs. (2012, March 7). Tips for 13C Users.
  • Springer Nature Experiments. (n.d.). Practical Guidelines for 13C-Based NMR Metabolomics.
  • ResearchGate. (n.d.). for cyclo α,β Unsaturated ketones [Download Table].
  • ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a [Download Table].
  • NIST. (2019, August 29). Practical Guidelines to 13C-based NMR Metabolomics.
  • ACS Publications. (n.d.). Carbon-13 nuclear magnetic resonance spectra of substituted pyridine N-oxides. The Journal of Organic Chemistry.
  • Canadian Science Publishing. (n.d.). 13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS.
  • Unknown Source. (2018). CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR).
  • OpenOChem Learn. (n.d.). Interpreting.
  • Unknown Source. (2020, February 14). NMR Spectroscopy :: 6-CMR-4 13C Chemical Shift Effects on sp2 and sp Carbons.
  • PubMed. (2004, November 15). A 13C NMR approach to categorizing potential limitations of alpha,beta-unsaturated carbonyl systems in drug-like molecules. Bioorganic & Medicinal Chemistry Letters, 14(22), 5503-5507.
  • The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra of New Compounds.
  • Unknown Source. (n.d.). Ethyl vinyl ether.
  • Organic Chemistry Data. (n.d.). 1H NMR Coupling Constants.
  • Unknown Source. (n.d.). Nuclear Magnetic Resonance (NMR) Spectroscopy.
  • ACG Publications. (n.d.). Records of Natural Products-SI.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0204527).
  • Sigma-Aldrich. (n.d.). 1-(5-Bromo-2-methoxypyridin-3-yl)ethan-1-one.
  • The Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Chemical Communications.
  • PMC. (n.d.). (2E)-1-(5-Bromothiophen-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one.
  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling).
  • University of Calgary. (n.d.). Ch 13 - Coupling.
  • Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants.
  • ACS Publications. (2023, August 31). Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. Journal of the American Chemical Society.
  • ChemicalBook. (2017). 5-Bromo-2-methoxypyridine synthesis.
  • ChemicalBook. (n.d.). 5-bromo-1-methyl-2(1h)-pyridinone(81971-39-3) 1 h nmr.
  • ChemicalBook. (n.d.). 2-BROMO-5-METHOXYPYRIDINE(105170-27-2) 1H NMR spectrum.
  • PubChem. (n.d.). (2E)-3-(5-bromo-2-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one.

Sources

Protocols & Analytical Methods

Method

Cell-based assays using 1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one

Application Note: Cellular Profiling and Mechanistic Validation of 1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one Introduction & Chemical Rationale The compound 1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one (BMPP) r...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Cellular Profiling and Mechanistic Validation of 1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one

Introduction & Chemical Rationale

The compound 1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one (BMPP) represents a structurally concise class of targeted covalent modifiers. Structurally, it is bipartite: the 5-bromo-2-methoxypyridine ring serves as the recognition and steric anchoring domain, while the prop-2-en-1-one moiety (an α,β-unsaturated carbonyl) acts as an electrophilic warhead—a classic Michael acceptor.

In cellular environments, Michael acceptors selectively undergo conjugate addition with highly nucleophilic, low-pKa cysteine residues[1]. The primary cytoprotective sensor for such electrophiles is Keap1 (Kelch-like ECH-associated protein 1). Covalent adduction of Keap1—specifically at the hyper-reactive Cys151 residue—induces a conformational shift that disrupts the Keap1-Cul3 ubiquitin ligase complex. This disruption prevents the ubiquitination and degradation of Nrf2 (Nuclear factor erythroid 2-related factor 2), allowing it to translocate to the nucleus and initiate the transcription of Antioxidant Response Element (ARE)-driven genes[2][3].

Experimental Design Strategy: The Causality Matrix

To establish a self-validating dataset for BMPP, drug development professionals must not only prove phenotypic efficacy but also confirm specific target engagement while ruling out non-specific electrophilic toxicity.

We structure this profiling pipeline into three causal pillars:

  • Target Engagement (Competitive ABPP): Proves the compound covalently modifies functional cysteines before downstream signaling begins[4].

  • Functional Readout (ARE-Luciferase): Proves the covalent adduction successfully stabilizes Nrf2 and initiates target gene transcription.

  • Therapeutic Window (Cytotoxicity): Highly reactive Michael acceptors can act as Pan-Assay Interference Compounds (PAINS) or indiscriminately deplete glutathione (GSH)[5]. Parallel viability profiling ensures observed Nrf2 activation is distinct from generalized cellular stress.

Workflow Visualization

G Compound 1-(5-Bromo-2-methoxy pyridin-3-yl)prop-2-en-1-one Target Keap1 (Cys151) Covalent Adduction Compound->Target Michael Addition ABPP Competitive ABPP (Target Engagement) Compound->ABPP Competes with IA-alkyne Tox ATP-Viability Assay (Therapeutic Index) Compound->Tox Off-target GSH depletion Effect Nrf2 Stabilization & Nuclear Translocation Target->Effect Disrupts Cul3 Interaction Assay1 ARE-Luciferase Assay (Functional Readout) Effect->Assay1 ARE Gene Transcription

Workflow of 1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one cellular target profiling.

Core Experimental Protocols

Protocol 1: In Situ Target Engagement via Competitive Activity-Based Protein Profiling (ABPP)

Objective: Validate that BMPP covalently engages cysteines in a live-cell environment by measuring its ability to competitively block the binding of a benchmark pan-cysteine reactive probe, Iodoacetamide-alkyne (IA-alkyne)[6].

  • Step 1: Live-Cell Treatment. Seed target cells (e.g., HEK293T or RAW 264.7) at

    
     cells/well. Treat with vehicle (DMSO) or varying concentrations of BMPP (e.g., 1 µM, 5 µM, 10 µM) for 2 hours. Causality Note: Treating live cells rather than lysates preserves the native intracellular redox environment and protein conformations.
    
  • Step 2: Lysis and Probe Labeling. Wash cells with cold PBS and lyse via sonication in non-denaturing buffer (50 mM HEPES, pH 7.4). Normalize protein concentrations to 2 mg/mL. Add 100 µM IA-alkyne (IAA-C3) to the proteome and incubate for 1 hour at room temperature in the dark. Cysteines already adducted by BMPP will fail to react with IA-alkyne.

  • Step 3: Click-Chemistry Conjugation. To append the reporter tag, perform copper-catalyzed azide-alkyne cycloaddition (CuAAC). Add 1 mM TCEP, 100 µM TBTA ligand, 1 mM CuSO

    
    , and 50 µM Azide-Fluor 488 (for in-gel fluorescence) or Azide-Biotin (for LC-MS/MS enrichment). React for 1 hour.
    
  • Step 4: Resolution & Analysis. Quench the reaction. Resolve proteins via SDS-PAGE. A dose-dependent decrease in fluorescent banding corresponding to Keap1 (~70 kDa) confirms target engagement.

Protocol 2: Functional Assessment via Keap1-Nrf2-ARE Reporter Assay

Objective: Quantify the transcriptional activation resulting from BMPP's adduction of Keap1[7].

  • Step 1: Transfection. Plate cells in a 96-well format (10,000 cells/well). Co-transfect with an ARE-Firefly Luciferase reporter plasmid and a constitutively active Renilla Luciferase plasmid (internal control for transfection efficiency).

  • Step 2: Compound Incubation. 24 hours post-transfection, treat cells with BMPP in a serial dilution gradient (0.1 µM to 50 µM) for 16 hours. Include Sulforaphane (10 µM) as a positive control.

  • Step 3: Dual-Luciferase Readout. Lyse cells using passive lysis buffer. Add Firefly luciferase substrate and measure luminescence. Quench and simultaneously activate the Renilla substrate.

  • Step 4: Data Normalization. Calculate the ratio of Firefly/Renilla luminescence. The EC

    
     is derived from the non-linear regression of the normalized fold-induction over the baseline.
    
Protocol 3: Profiling the Therapeutic Window (Toxicity Check)

Objective: Define the boundaries where BMPP acts as a specific Nrf2 activator rather than a generic cytotoxic electrophile.

  • Step 1: Cell Plating & Treatment. In parallel to the ARE assay, plate cells in an opaque-walled 96-well plate. Treat with the exact serial dilution of BMPP for 24 hours.

  • Step 2: ATP-Quantification. Add an ATP-dependent luminescent viability reagent (e.g., CellTiter-Glo) directly to the wells at a 1:1 volume ratio. Causality Note: Measuring ATP is superior to tetrazolium (MTT) assays here, as Michael acceptors can interfere chemically with mitochondrial reductase readouts.

  • Step 3: Analysis. Agitate for 2 minutes to induce lysis, incubate for 10 minutes to stabilize the signal, and record luminescence. Calculate the IC

    
     for cellular toxicity. The Therapeutic Index (TI) is calculated as 
    
    
    
    .

Data Presentation: Comparative Baseline Parameters

The table below illustrates hypothetical benchmark profiling data for BMPP when rigorously compared against established natural and synthetic Michael acceptors acting on the Keap1/Nrf2 axis.

Compound ClassMechanism / TargetARE Activation (EC

, µM)
Cytotoxicity (IC

, µM)
Therapeutic Index (TI)Target Selectivity (ABPP)
Sulforaphane Natural Isothiocyanate / Keap1 Cys151~2.50>50.0>20.0Low to Moderate
CDDO-Me (Bardoxolone) Synthetic Triterpenoid Enone / Keap1~0.05~1.2~24.0High
BMPP (Subject) Aryl Enone / Keap1 Cys151~1.80 (Predicted)~25.0 (Predicted)~13.8Moderate

Interpretation Note: While CDDO-Me is highly potent, its narrow absolute cytotoxicity range (IC


 ~1.2 µM) requires precise dosing[1]. BMPP's structurally distinct pyridyl ring is designed to optimize the binding kinetics, theoretically widening the tolerated dose range before non-specific adduction occurs.

References

  • A Perspective on Cysteine-Reactive Activity-based Probes ChemRxiv URL: [Link]

  • Advanced Activity-Based Protein Profiling Application Strategies for Drug Development Frontiers in Pharmacology URL: [Link]

  • Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction PMC - National Institutes of Health URL: [Link]

  • Bis-Michael Acceptors as Novel Probes to Study the Keap1/Nrf2/ARE Pathway SciSpace URL:[Link]

  • Molecular and Chemical Regulation of the Keap1-Nrf2 Signaling Pathway MDPI URL: [Link]

  • Michael acceptor molecules in natural products and their mechanism of action Frontiers in Pharmacology URL: [Link]

Sources

Application

Application Note: A Robust LC-MS/MS Method for the Detection and Quantification of Protein Adducts of 1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one

Abstract Covalent inhibitors represent a burgeoning class of therapeutic agents, offering high potency and prolonged duration of action. A key challenge in their development is the precise characterization of their inter...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Covalent inhibitors represent a burgeoning class of therapeutic agents, offering high potency and prolonged duration of action. A key challenge in their development is the precise characterization of their interaction with protein targets. This application note details a highly specific and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of protein adducts formed by 1-(5-bromo-2-methoxypyridin-3-yl)prop-2-en-1-one, a reactive Michael acceptor moiety frequently employed in targeted covalent inhibitors. We provide a comprehensive, step-by-step protocol for sample preparation, chromatographic separation, mass spectrometric analysis, and data interpretation, alongside insights into method validation and troubleshooting.

Introduction: The Significance of Covalent Adduct Analysis

Targeted covalent inhibitors (TCIs) function by forming a stable, covalent bond with a specific amino acid residue, often a cysteine, within the target protein's active site. This mechanism can lead to irreversible inhibition, offering distinct pharmacological advantages. The molecule 1-(5-bromo-2-methoxypyridin-3-yl)prop-2-en-1-one contains an α,β-unsaturated carbonyl system, a classic Michael acceptor, which is highly susceptible to nucleophilic attack by cysteine thiols on target proteins.

Verifying the formation of the intended covalent adduct is a critical step in the drug discovery pipeline. It confirms the mechanism of action, allows for the assessment of target engagement, and helps in evaluating off-target reactivity, which is a key component of safety profiling. LC-MS/MS has emerged as the gold standard for this application due to its unparalleled sensitivity and specificity, enabling the detection of modified peptides from complex biological matrices.

This guide provides a foundational method that can be adapted for various protein targets and biological systems, from purified proteins to complex cell lysates.

Principle of the Method

The overall workflow is based on a "bottom-up" proteomics approach. The target protein, after incubation with the covalent inhibitor, is denatured, reduced, alkylated, and then enzymatically digested (typically with trypsin). This process generates a complex mixture of peptides. The peptide that contains the modified cysteine residue will have a specific mass shift corresponding to the molecular weight of the inhibitor.

This peptide mixture is then separated using reverse-phase liquid chromatography (LC) and introduced into a tandem mass spectrometer (MS/MS). The mass spectrometer first performs a full scan (MS1) to detect the precursor ion of the modified peptide. This precursor ion is then selected and fragmented (MS2), generating a characteristic fragmentation pattern (product ions). By identifying these specific precursor-product ion transitions, we can unambiguously confirm the presence and sequence of the adducted peptide.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation P1 Incubate Protein with Inhibitor P2 Denature, Reduce, Alkylate P1->P2 P3 Enzymatic Digestion (e.g., Trypsin) P2->P3 A1 Peptide Separation (Reverse-Phase LC) P3->A1 Inject Peptide Mixture A2 MS1: Precursor Ion Scan (Detect Mass Shift) A1->A2 A3 MS2: Product Ion Scan (Fragment & Identify) A2->A3 D1 Identify Modified Peptide A3->D1 Analyze Spectra D2 Quantify Adduct (Peak Area Ratio) D1->D2

Figure 1: Overall experimental workflow from sample preparation to data analysis.

Detailed Experimental Protocol

Materials and Reagents
  • Protein: Purified target protein of interest.

  • Inhibitor: 1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one (MW: 244.06 g/mol ).

  • Buffers: PBS (pH 7.4), Ammonium Bicarbonate (50 mM, pH 8.0).

  • Denaturant: Urea or Guanidine HCl.

  • Reducing Agent: Dithiothreitol (DTT).

  • Alkylation Agent: Iodoacetamide (IAA).

  • Enzyme: Sequencing-grade Trypsin.

  • Solvents: Acetonitrile (ACN), Water (LC-MS grade), Formic Acid (FA).

Step-by-Step Protocol: Adduct Formation and Sample Preparation
  • Incubation:

    • In a microcentrifuge tube, incubate the target protein (e.g., 10 µM) with a desired concentration of the inhibitor (e.g., 10-50 µM) in PBS at 37°C for 1-2 hours. Rationale: This allows for sufficient time for the covalent reaction to occur. The stoichiometry can be varied to assess occupancy.

  • Denaturation:

    • Add Urea to a final concentration of 8 M. Vortex briefly and incubate at room temperature for 30 minutes. Rationale: Denaturation unfolds the protein, making all cysteine residues accessible for subsequent steps and improving digestion efficiency.

  • Reduction:

    • Add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes. Rationale: This step reduces all disulfide bonds within the protein.

  • Alkylation:

    • Cool the sample to room temperature. Add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes. Rationale: Iodoacetamide alkylates any free (unmodified) cysteine residues. This prevents disulfide bond reformation and ensures that any observed mass shift is due to the inhibitor, not other modifications.

  • Buffer Exchange & Digestion:

    • Dilute the sample 4-fold with 50 mM Ammonium Bicarbonate to reduce the urea concentration to 2 M. Rationale: High concentrations of urea can inhibit trypsin activity.

    • Add trypsin at a 1:50 (enzyme:protein) ratio by weight.

    • Incubate overnight at 37°C.

  • Quenching and Cleanup:

    • Stop the digestion by adding Formic Acid to a final concentration of 1%.

    • Desalt the peptide mixture using a C18 ZipTip or similar solid-phase extraction method according to the manufacturer's protocol.

    • Dry the cleaned peptides in a vacuum centrifuge and resuspend in 0.1% FA in water for LC-MS/MS analysis.

LC-MS/MS Parameters

The following parameters serve as a starting point and should be optimized for the specific peptide of interest and instrument used.

ParameterRecommended SettingRationale
LC Column C18 Reverse-Phase (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)Provides excellent separation for a wide range of peptides based on hydrophobicity.
Mobile Phase A 0.1% Formic Acid in WaterStandard aqueous mobile phase for peptide reverse-phase chromatography.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic mobile phase for eluting peptides.
Gradient 5-40% B over 30 minutesA typical gradient for separating a complex peptide mixture. This should be optimized to ensure the target peptide is well-resolved.
Flow Rate 200-300 µL/minAppropriate for the column dimensions.
Ion Source Electrospray Ionization (ESI), Positive ModeESI is the standard for ionizing peptides, and positive mode is preferred for detecting protonated peptide ions.
MS1 Scan Range 350-1500 m/zA broad range to capture the precursor ions of most tryptic peptides.
MS2 Acquisition Data-Dependent Acquisition (DDA) or Parallel Reaction Monitoring (PRM)DDA is useful for discovery. PRM offers higher sensitivity and specificity for quantifying a known adduct.
Collision Energy Optimized for the specific adducted peptide (e.g., 25-35 NCE)Collision energy must be tuned to achieve the optimal fragmentation pattern for confident identification.

Data Analysis and Interpretation

Identifying the Adducted Peptide

The primary goal is to find a peptide whose mass has increased by 243.05 Da (the mass of the inhibitor minus one proton, as it displaces a hydrogen on the cysteine thiol).

  • Calculate the Expected Mass: Determine the theoretical m/z of the adducted peptide. For example, if the unmodified peptide is CYSPEPTIDE with a mass of 1000.0 Da, the adducted peptide will have a mass of 1243.05 Da.

  • Software Analysis: Use proteomics software (e.g., Proteome Discoverer™, MaxQuant, Skyline) to search the raw MS data. Define a variable modification on cysteine with a mass shift of +243.0525 Da.

  • Manual Verification: Manually inspect the MS2 spectrum of the candidate peptide. Look for a clear series of b- and y-ions that confirm the peptide sequence and pinpoint the modification on the specific cysteine residue.

Data_Analysis RawData LC-MS/MS Raw Data (.raw file) Software Proteomics Software (e.g., Skyline, MaxQuant) RawData->Software Search Database Search: Variable Mod Cys = +243.05 Da Software->Search Candidate Candidate Peptide Spectrum (PSM) Search->Candidate Manual Manual Validation: - Check b/y ion series - Confirm mass accuracy Candidate->Manual Confirmed Confirmed Adduct (Sequence & Site) Manual->Confirmed Quant Quantification (Peak Area Integration) Confirmed->Quant

Figure 2: Data analysis workflow for adduct identification and quantification.

Quantifying Target Occupancy

Relative quantification of target occupancy can be performed by comparing the peak area of the adducted peptide to the peak area of the unmodified (and alkylated with IAA) peptide.

  • Occupancy (%) = [Peak Area (Adducted) / (Peak Area (Adducted) + Peak Area (Unmodified))] * 100

For more accurate, absolute quantification, a stable isotope-labeled version of the adducted peptide can be used as an internal standard.

Method Validation

For regulatory submissions or rigorous quantitative studies, the method should be validated according to ICH or FDA guidelines. Key parameters include:

Validation ParameterDescription
Specificity/Selectivity The ability to differentiate and quantify the analyte in the presence of other components. Assessed by analyzing blank matrix and matrix spiked with interferences.
Linearity & Range The concentration range over which the assay is accurate and precise. Determined by a calibration curve using a standard of the adducted peptide.
Accuracy (Bias) The closeness of the measured value to the true value. Assessed by analyzing quality control (QC) samples at different concentrations.
Precision (RSD%) The closeness of repeated measurements. Includes repeatability (intra-day) and intermediate precision (inter-day).
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.

Troubleshooting

  • No Adduct Detected:

    • Possible Cause: Reaction did not proceed.

    • Solution: Increase incubation time or inhibitor concentration. Verify protein activity and inhibitor integrity.

  • Low Signal Intensity:

    • Possible Cause: Poor ionization, inefficient digestion, or sample loss.

    • Solution: Optimize MS source parameters. Ensure complete digestion by checking for missed cleavages. Use low-binding tubes and optimize desalting protocol.

  • Complex MS/MS Spectra:

    • Possible Cause: Co-eluting peptides or multiple modifications.

    • Solution: Optimize the LC gradient to improve chromatographic resolution. Use higher resolution mass spectrometry if available.

Conclusion

This application note provides a robust and reliable LC-MS/MS framework for the characterization of protein adducts formed by 1-(5-bromo-2-methoxypyridin-3-yl)prop-2-en-1-one. This method is indispensable for advancing covalent drug discovery programs by enabling precise measurement of target engagement and mechanism of action. The protocol is designed to be a comprehensive starting point, adaptable to a wide range of specific research needs.

References

  • Stephan, A. et al. (2017). A comprehensive analytical toolbox for the characterization of antibody-drug conjugates. MAbs, 9(8), 1243-1253. [Link]

  • Kinter, M., & Sherman, N. E. (2000). Protein Sequencing and Identification Using Tandem Mass Spectrometry. John Wiley & Sons.
  • Peterson, A. C., Russell, J. D., Bailey, D. J., Westphall, M.S., & Coon, J. J. (2012). Parallel reaction monitoring for high resolution and high mass accuracy quantitative, targeted proteomics. Molecular & Cellular Proteomics, 11(11), 1475-1488. [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one

Welcome to the technical support guide for the purification of 1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one. This aza-chalcone derivative, featuring an α,β-unsaturated ketone system, is a valuable building block in m...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one. This aza-chalcone derivative, featuring an α,β-unsaturated ketone system, is a valuable building block in medicinal chemistry and materials science. However, its unique structural features—a polar pyridinyl ring, a reactive vinyl ketone, and potential for isomerization—present distinct purification challenges. This guide provides in-depth, field-proven troubleshooting advice and detailed protocols to help you achieve high purity for your downstream applications.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude product is a dark, oily residue after synthesis. How should I approach purification?

An oily or deeply colored crude product typically indicates a complex mixture containing unreacted starting materials, byproducts, and potentially some of the desired compound. Attempting direct recrystallization is often inefficient in such cases.

Recommended Action: The most robust method for purifying a complex, oily mixture is flash column chromatography . This technique separates compounds based on their polarity, allowing for the isolation of the target molecule from both more polar and less polar impurities.[1][2] The polarity of the methoxy-pyridinyl moiety means this compound will require a moderately polar solvent system for elution.[3][4][5]

Q2: I'm performing column chromatography. What stationary and mobile phases are recommended for this specific aza-chalcone?

The key to successful chromatography is selecting a system that provides adequate separation (a difference in Retention Factor, or Rf) between your product and its impurities.

Expert Recommendation:

  • Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is the most common and effective choice for this class of compounds.[3]

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is the standard for chalcones.[2]

    • Starting Point: Begin by developing a Thin Layer Chromatography (TLC) plate with a 7:3 or 8:2 mixture of Hexane:Ethyl Acetate .

    • Optimization: Adjust the ratio based on the TLC results. The ideal Rf for the product spot is between 0.25 and 0.40 to ensure good separation during the column run.[2] If the spot is too high (Rf > 0.4), increase the proportion of hexane. If it's too low (Rf < 0.25), increase the proportion of ethyl acetate.

Data Summary: Column Chromatography Starting Conditions

Parameter Recommended Setting Rationale & Causality
Stationary Phase Silica Gel The polar surface of silica interacts with the polar functional groups (ketone, methoxy, pyridine nitrogen) of the molecule, allowing for separation based on polarity.[3]
Starting Eluent Hexane:Ethyl Acetate (7:3) This provides a good starting polarity balance for many chalcone-type structures.[2]
Target Rf on TLC 0.25 - 0.40 An Rf in this range maximizes the resolution between closely eluting compounds on a column, preventing band broadening and co-elution.[1]

| Loading Method | Dry Loading | For best results, dissolve the crude oil in a minimal amount of a strong solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, dry it to a free-flowing powder, and load it onto the column. This prevents streaking and improves separation. |

Q3: My crude product is a solid, but it's discolored (yellow/brown). Can I use recrystallization?

Yes, if your crude product is a solid, recrystallization is an excellent and often preferred method for purification, especially for removing minor, colored impurities.[6]

Expert Recommendation: The choice of solvent is critical. An ideal solvent will dissolve the compound completely when hot but poorly when cold, while impurities remain soluble at all temperatures.[2]

  • Primary Solvent Candidate: Ethanol (95%) is a very common and effective solvent for recrystallizing chalcones.[2][6]

  • Alternative Solvents: If ethanol is not effective, other solvents to test (in small scale first) include isopropanol, ethyl acetate, or a mixed solvent system like ethyl acetate/hexane.

Decolorization Step (Optional): If the hot solution is still highly colored, you can add a small amount (a spatula tip) of activated charcoal . Boil the solution with the charcoal for a few minutes and then perform a hot filtration to remove it before allowing the solution to cool.[2] Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.

Q4: I'm trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. What should I do?

"Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid rather than a solid crystal lattice. This is often due to persistent impurities, a low melting point of the compound, or the solution being cooled too rapidly.

Troubleshooting Flowchart for Oiling Out

G start Compound 'Oils Out' During Recrystallization check_purity Is the crude purity low? (Check TLC) start->check_purity re_purify Re-purify by Column Chromatography to remove impurities check_purity->re_purify Yes slow_cooling Allow solution to cool very slowly to room temperature, then move to ice bath check_purity->slow_cooling No scratch Scratch inner wall of the flask with a glass rod at the solvent line slow_cooling->scratch If still oily seed Add a seed crystal (if available) scratch->seed If still oily solvent_system Try a different solvent or a mixed-solvent system (e.g., dissolve in ethanol, add water dropwise until cloudy) seed->solvent_system If still oily

Caption: Troubleshooting steps for recrystallization failure.

Q5: After purification, my compound turns yellow and seems to degrade upon storage. Why is this happening and how can I prevent it?

This is a classic sign of photosensitivity . The α,β-unsaturated ketone moiety in the chalcone structure is a chromophore that can absorb UV and visible light. This energy can lead to isomerization (e.g., from the more stable E-isomer to the Z-isomer) or photodegradation, resulting in discoloration and the formation of impurities.[7][8] Furthermore, vinyl ketones have a known tendency to undergo polymerization, which can be initiated by light or heat.[9]

Mandatory Handling & Storage Protocol:

  • Work in Dimmed Light: When handling the compound in solution or as a solid, avoid direct, bright laboratory light. Work in a fume hood with the sash lowered or use amber-colored lighting if possible.[8][10]

  • Use Protective Containers: Always store the compound in amber-colored vials or flasks to block UV and visible light.[7][10] For extra protection, wrap the container in aluminum foil.[8]

  • Store Cold and Under Inert Atmosphere: Store the purified, solid compound at low temperatures (e.g., 2-8°C or -20°C) to minimize thermal degradation. If storing for an extended period, consider flushing the vial with an inert gas like argon or nitrogen before sealing.

Q6: My synthesis was a Wittig reaction. How do I remove the triphenylphosphine oxide (TPPO) byproduct?

Triphenylphosphine oxide (TPPO) is a notoriously persistent byproduct of Wittig reactions. Due to its polarity, it can sometimes co-elute with polar products during chromatography.

Expert Recommendation: A highly effective method that avoids tedious column chromatography is a silica gel plug filtration .[11][12]

  • Dissolve the crude reaction mixture in a minimal amount of a solvent with low-to-moderate polarity, such as dichloromethane or a 9:1 hexane:ethyl acetate mixture.

  • Prepare a short column (a "plug") of silica gel in a funnel or a disposable syringe.

  • Pass the solution through the silica plug, eluting with a non-polar or minimally polar solvent system (e.g., hexane with a small percentage of ethyl acetate).

  • The less polar aza-chalcone product will elute through the plug, while the highly polar TPPO and any excess ylide will be strongly retained on the silica.[11][12] This technique provides a rapid and efficient means of purification.[13]

Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol outlines the steps for purifying the crude aza-chalcone using silica gel column chromatography.

  • TLC Analysis:

    • Dissolve a small sample of the crude product in a vial with dichloromethane or ethyl acetate.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a chamber with a starting eluent system (e.g., 8:2 Hexane:Ethyl Acetate).

    • Visualize the plate under UV light (254 nm).

    • Adjust the eluent polarity until the desired product has an Rf of ~0.3.[2]

  • Column Packing:

    • Select an appropriate size column for your sample amount (a 50:1 to 100:1 ratio of silica:crude product by weight is a good rule of thumb).

    • Prepare a slurry of silica gel in the chosen eluent and carefully pour it into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, drain the excess solvent to the top of the silica bed, and add a thin layer of sand.

  • Sample Loading (Dry Loading):

    • Dissolve the crude product in a minimal volume of dichloromethane.

    • Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.

    • Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column and apply gentle pressure (using a pump or inert gas) to begin elution.

    • Collect fractions in an array of test tubes.

    • Monitor the elution process by spotting fractions onto TLC plates to identify which ones contain the pure product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure to yield the purified 1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one.

Protocol 2: Purification by Recrystallization

This protocol describes the procedure for purifying the solid crude aza-chalcone.

  • Solvent Selection:

    • Place a small amount of the crude solid (~50 mg) in a test tube.

    • Add a potential solvent (e.g., 95% ethanol) dropwise while heating until the solid just dissolves.

    • Allow the solution to cool to room temperature, then place it in an ice bath.

    • An ideal solvent will yield a high recovery of solid crystals upon cooling.[2][6]

  • Dissolution:

    • Place the bulk of the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent in portions, heating the mixture to a gentle boil with stirring, until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary):

    • If insoluble impurities or activated charcoal are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[2]

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[2]

    • Dry the purified crystals in a desiccator or a vacuum oven.

Purification Strategy Decision Workflow

G start Crude Product State solid Solid / Crystalline start->solid oil Oil / Tarry Residue start->oil recrystallize Attempt Recrystallization (Protocol 2) solid->recrystallize column Perform Column Chromatography (Protocol 1) oil->column check_purity Check Purity (TLC, NMR) recrystallize->check_purity column->check_purity success Pure Product check_purity->success Purity >95% failure Still Impure / Oiled Out check_purity->failure Purity <95% failure->column

Caption: Decision workflow for selecting a purification method.

References

  • 5 Tips for Handling Photosensitive Reagents - Labtag Blog. (2024, October 31). Labtag. [Link]

  • Column chromatography - Columbia University. Columbia University. [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. (2023, January 30). Biotage. [Link]

  • Chromatography to separate polar molecules? : r/OrganicChemistry. (2022, January 28). Reddit. [Link]

  • Column Chromatography - Organic Chemistry at CU Boulder. University of Colorado Boulder. [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis - LCGC International. (2020, November 12). LCGC International. [Link]

  • How To Protect Light Sensitive Products - LFA Tablet Presses. LFA Tablet Presses. [Link]

  • Protection of Light Sensitive Products - Pharmaguideline. (2015, February 15). Pharmaguideline. [Link]

  • Purification process of the azo compound using preparative thinlayer chromatography. ResearchGate. [Link]

  • Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC. (2023, November 14). National Center for Biotechnology Information. [Link]

  • Light-Sensitive Injectable Prescription Drugs - PMC. National Center for Biotechnology Information. [Link]

  • Packing UV-sensitive products under LED lights - Interpack 2026. Interpack. [Link]

  • Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives - Rsc.org. Royal Society of Chemistry. [Link]

  • Electronic Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry. [Link]

  • Structural and Spectroscopic Characterization of 1-(5-Bromothiophen-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one: An Analysis of Electronic and NLO Properties. Polish Academy of Sciences. [Link]

  • Nucleophilic square-planar substitutions. II. Substitutions of the bromodiethylenetriamineplatinum(II) complex by pyridine derivatives | Australian Journal of Chemistry. CSIRO Publishing. [Link]

  • (PDF) Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - ResearchGate. (2023, November 8). ResearchGate. [Link]

  • (2E)-1-(5-Bromothiophen-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one - PMC. National Center for Biotechnology Information. [Link]

  • Chalcone: A Privileged Structure in Medicinal Chemistry - PMC. National Center for Biotechnology Information. [Link]

  • Green Synthesis of Chalcone Derivatives Using Chalcones as Precursor - IntechOpen. (2022, April 26). IntechOpen. [Link]

  • A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins - CORE. (2022, August 31). CORE. [Link]

  • (PDF) Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines - ResearchGate. (2025, December 18). ResearchGate. [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF SOME CHALCONE DERIVATIVES | TSI Journals. (2009, November 4). TSI Journals. [Link]

  • Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution - MDPI. (2023, December 27). MDPI. [Link]

  • (PDF) New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. ResearchGate. [Link]

  • US2464244A - Production of methyl vinyl ketone - Google Patents.
  • Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence - PMC. (2022, September 15). National Center for Biotechnology Information. [Link]

  • 2-bromo-1-(5-methoxypyridin-3-yl)ethan-1-one hydrobromide - PubChemLite. PubChem. [Link]

  • CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents.
  • Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies - PMC. (2023, August 24). National Center for Biotechnology Information. [Link]

  • US1967225A - Process for the manufacture of methyl vinyl ketone - Google Patents.
  • (r)-(−)-10-methyl-1(9)-octal-2-one - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Polymerization reactions of vinyl ketones - R Discovery. R Discovery. [Link]

Sources

Optimization

Optimizing reaction conditions for 1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one

Welcome to the Technical Support and Reaction Optimization Center for 1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one . As a highly reactive acrylophenone-type vinyl ketone, this building block is prized in drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Reaction Optimization Center for 1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one . As a highly reactive acrylophenone-type vinyl ketone, this building block is prized in drug development for its dual functionality: it serves as a potent covalent Michael acceptor (via the prop-2-en-1-one warhead) and a versatile scaffold for downstream cross-coupling (via the 5-bromo substituent).

Because


-unsaturated ketones lacking 

-substituents are notoriously unstable, optimizing their synthesis and handling requires strict mechanistic control. This guide addresses the structural vulnerabilities of the compound and provides self-validating protocols to ensure high yield and purity.

Reaction Design & Mechanistic Logic (FAQs)

Q: Why do we prioritize the Weinreb amide route over direct cross-coupling or allylic oxidation? A: Direct oxidation of the corresponding allylic alcohol (1-(5-bromo-2-methoxypyridin-3-yl)prop-2-en-1-ol) frequently suffers from competitive over-oxidation or degradation of the pyridine ring. The Weinreb amide route is heavily favored because N-methoxy-N-methylamides form a highly stable, five-membered metal chelate with the Grignard reagent (Vinylmagnesium bromide). This chelate physically prevents the collapse of the tetrahedral intermediate until the aqueous quench, circumventing the over-addition issues (yielding tertiary alcohols) that commonly ruin reactions involving highly reactive vinyl organometallics .

Q: My isolated enone yield is unexpectedly low, and NMR shows a major byproduct. What went wrong? A: The most common point of failure is the choice of the aqueous quench. Standard laboratory protocols often utilize saturated ammonium chloride (NH₄Cl, pH ~5.5–6.0) to quench Grignard reactions. However, when the Weinreb chelate collapses, it liberates N,O-dimethylhydroxylamine. At a mildly acidic pH, this liberated amine is not fully protonated and remains highly nucleophilic. It will instantly undergo a conjugate addition (Michael addition) into your newly formed, electrophilic enone product. You must quench strictly with 1N HCl to immediately protonate the amine leaving group, destroying its nucleophilicity.

Q: Why am I observing de-bromination of the pyridine ring in my final product? A: Halogen-metal exchange is competing with carbonyl addition. While vinylmagnesium bromide is less prone to this than alkyl Grignards, the highly electron-deficient nature of the 5-bromo-2-methoxypyridyl system makes the 5-position vulnerable. The kinetics shift unfavorably at temperatures above 0 °C. The reaction must be strictly maintained at -15 °C.

Experimental Workflow & Quench Dynamics

G SM 5-Bromo-2-methoxypyridine- 3-carboxylic acid WA Weinreb Amide Intermediate SM->WA HATU, DIPEA GR VinylMgBr Addition Strictly < -10 °C WA->GR Q_Decision Aqueous Quench Selection GR->Q_Decision Path_HCl 1N HCl Quench (pH < 2) Protonates amine Q_Decision->Path_HCl Optimized Path_NH4Cl Sat. NH4Cl (pH ~6) Amine remains active Q_Decision->Path_NH4Cl Suboptimal Prod Target Enone High Yield & Purity Path_HCl->Prod Byprod Michael Adduct Yield Collapse Path_NH4Cl->Byprod

Workflow of enone synthesis showing critical quench divergence to prevent Michael byproducts.

Quantitative Optimization Data

The following table synthesizes the impact of the discussed reaction variables on the final purity and yield of 1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one.

Variable MatrixVinylMgBr (Eq)Temp (°C)Quench ReagentBHT StabilizerEnone Yield (%)Purity (HPLC)Primary Observation / Failure Mode
A (Control) 1.50 °CSat. NH₄ClNone12%< 50%Massive Michael addition byproduct
B (Excess Reagent) 2.50 °C1N HClNone45%70%Des-bromo side product via halogen exchange
C (Temp Corrected) 1.5-15 °C1N HClNone88%92%Viscous gel forms upon concentration
D (Optimized) 1.5-15 °C1N HClYes (0.1%) 91% > 98% Stable, mobile light-yellow oil isolated

Self-Validating Protocol Library

Every procedure below is engineered as a "self-validating system." Do not proceed to subsequent steps unless the validation conditions of the current step are empirically met.

Protocol A: Synthesis of the Weinreb Amide Intermediate

(5-bromo-N-methoxy-N-methyl-2-methoxypyridine-3-carboxamide)

  • Reagent Loading: Suspend 5-Bromo-2-methoxypyridine-3-carboxylic acid (10.0 mmol, 1.0 eq) in anhydrous Dichloromethane (DCM, 50 mL) under an argon atmosphere.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (30.0 mmol, 3.0 eq), followed by HATU (12.0 mmol, 1.2 eq). Stir for 10 minutes.

  • Amidation: Add N,O-dimethylhydroxylamine hydrochloride (15.0 mmol, 1.5 eq) in one portion. Stir at room temperature for 4 hours.

  • Workup: Wash the organic layer consecutively with 1N HCl (2 x 25 mL), saturated aqueous NaHCO₃ (25 mL), and brine (25 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Self-Validation Check: The reaction system must visually transition from a cloudy suspension to a clear homogenous solution as the active ester forms. TLC (50% EtOAc/Hexanes, UV 254 nm) must show complete consumption of the baseline starting material and the appearance of a fast-moving, non-polar spot.

Protocol B: Vinyl Grignard Addition & Stabilized Workup

(Synthesis of 1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one)

  • Preparation: Dissolve the Weinreb amide intermediate (5.0 mmol, 1.0 eq) in anhydrous Tetrahydrofuran (THF, 25 mL).

  • Cryogenic Control: Immerse the reaction flask in an ethylene glycol/dry ice bath. Wait until the internal temperature stabilizes at -15 °C.

  • Addition: Using a syringe pump, add Vinylmagnesium bromide (1.0 M in THF, 7.5 mL, 1.5 eq) dropwise over 30 minutes, ensuring the internal temperature never exceeds -10 °C. Stir for an additional 45 minutes at -15 °C.

  • Acidic Quench (Critical): Swiftly inject 1N aqueous HCl (15 mL) directly into the cold reaction mixture. Stir vigorously for 5 minutes as it warms to room temperature.

Self-Validation Check: Before transferring to a separatory funnel, extract a single drop of the aqueous layer and test it with pH paper. The protocol is only validated if the pH reads < 2. If it reads higher, add additional 1N HCl until the pH drops.

  • Extraction & Stabilization: Extract the aqueous phase with Ethyl Acetate (3 x 20 mL). Combine the organic layers and immediately add Butylated hydroxytoluene (BHT) (0.1% w/w relative to expected theoretical yield) directly into the combined organic phase.

Causality Note: Acrylophenone derivatives auto-polymerize rapidly via radical pathways when concentrated due to the lack of steric shielding on the terminal vinyl group. BHT acts as a radical scavenger to preserve the monomer during rotary evaporation.

  • Isolation: Dry the BHT-doped organic layer over Na₂SO₄, filter, and concentrate under reduced pressure at a water-bath temperature strictly

    
     30 °C. Store the resulting oil at -20 °C in an amber vial backfilled with argon.
    

References

  • Shibuya, G. M., Enquist, J. A., & Stoltz, B. M. (2013). "Enantioselective Synthesis of the 5-6-7 Carbocyclic Core of the Gagunin Diterpenoids." Organic Letters, 15(13), 3480–3483. Available at:[Link]

  • Nani, R. R., & Reisman, S. E. (2014). "Total Synthesis of (+)-18-epi-Latrunculol A: Development of a Synthetic Route." The Journal of Organic Chemistry, 79(21), 10311–10322. Available at:[Link]

Troubleshooting

Troubleshooting low signal in 1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one binding assays

Guide for: 1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one Welcome to the technical support guide for researchers utilizing 1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one in binding assays. This molecule contains an α...

Author: BenchChem Technical Support Team. Date: March 2026

Guide for: 1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one

Welcome to the technical support guide for researchers utilizing 1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one in binding assays. This molecule contains an α,β-unsaturated ketone, which functions as a Michael acceptor, designed to form a covalent bond with a nucleophilic residue (commonly cysteine) on its target protein.[1][2] Low or absent signal is a frequent challenge in developing binding assays for such inhibitors. This guide provides a structured, in-depth approach to diagnosing and resolving these issues, ensuring the integrity and reliability of your experimental results.

Section 1: Foundational Troubleshooting - First Steps for Low Signal

Before delving into complex assay-specific issues, it's critical to rule out fundamental problems with your core reagents and experimental setup.

Q1: Why is my signal completely indistinguishable from the background or negative control?

This scenario often points to a critical failure of one of the assay's core components. A systematic check is the most efficient path to a solution.

Answer:

A complete lack of signal suggests a fundamental issue with either the protein, the compound, or the detection system. The underlying cause is often a failure to form the protein-inhibitor adduct or the inability of the assay to detect it.

Troubleshooting Workflow:

  • Verify Protein Integrity and Activity:

    • Purity & Concentration: Confirm protein purity via SDS-PAGE and concentration using a reliable method like a BCA assay. Impurities can interfere with binding, and an inaccurate concentration will lead to incorrect stoichiometric calculations.

    • Activity: If your protein is an enzyme, perform an activity assay to confirm it is correctly folded and functional. For non-enzymatic proteins, biophysical methods like circular dichroism (CD) can confirm proper folding. A denatured protein will not bind the inhibitor correctly.

    • Storage: Ensure the protein has been stored correctly (aliquoted, at the proper temperature, and not subjected to multiple freeze-thaw cycles).

  • Confirm Compound Identity and Integrity:

    • Purity & Identity: Use LC-MS or NMR to confirm the identity and purity of your 1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one stock. Degradation or impurities can abolish binding activity.

    • Solubility: Visually inspect your compound's solubility in the final assay buffer. Precipitated compound is not available for binding. If solubility is an issue, consider lowering the final concentration or adjusting the percentage of DMSO.

  • Check Assay Buffer Composition:

    • Reducing Agents: The target cysteine residue must be in its reduced, nucleophilic state to react with a Michael acceptor. However, common reducing agents like DTT and β-mercaptoethanol are themselves potent nucleophiles and will react directly with your compound, depleting it from the solution. It is highly recommended to use Tris(2-carboxyethyl)phosphine (TCEP) , which is a more effective and less reactive reducing agent for this purpose.

    • pH: Ensure the buffer pH is optimal for protein stability and target residue nucleophilicity. Cysteine nucleophilicity increases with pH, but protein stability may decrease. A pH range of 7.0-8.0 is a common starting point.[3]

start No Signal Detected protein Check Protein: 1. Purity (SDS-PAGE) 2. Concentration (BCA) 3. Activity/Folding start->protein Systematic Check compound Check Compound: 1. Identity (LC-MS) 2. Purity (>95%) 3. Solubility in Buffer protein->compound buffer Check Buffer: 1. pH (7.0-8.0) 2. Reducing Agent (Use TCEP) 3. Additives compound->buffer a1 High IC50 (Low Apparent Potency) b1 Low IC50 (High Apparent Potency) time Increasing Pre-incubation Time start Covalent Inhibitor + Target start->a1 Few covalent adducts formed start->b1 More covalent adducts formed

Caption: Time-dependency of covalent inhibitor IC50.

Section 2: Confirming the Covalent Mechanism

It is essential to prove that your compound acts via the intended covalent mechanism. These experiments will validate your assay results and interpretation.

Q3: How can I be sure 1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one is forming a covalent bond with my target protein?

Relying on a single method is often insufficient; a combination of approaches provides the most robust validation. [4] Answer:

Several robust methods can confirm covalent modification. Mass spectrometry is the gold standard, but simpler experiments can also provide strong evidence.

Method Principle Pros Cons Reference
Mass Spectrometry Directly measures the mass of the protein. A mass increase equal to the inhibitor's MW confirms adduct formation.Definitive confirmation; can identify modification site (MS/MS).Requires specialized equipment; can be low-throughput.[5][6]
Washout Experiment Unbound inhibitor is removed after incubation. If inhibitory activity persists, the binding is irreversible or very slowly reversible.Simple, uses existing activity assay; strong evidence for covalent binding.Does not identify the binding site; requires an active protein.[4][5]
Time-Dependency Assay The IC50 is measured at multiple pre-incubation time points. A decrease in IC50 with increasing time indicates covalent modification.Simple, uses existing assay; provides kinetic information.Indirect evidence; does not confirm irreversibility.[4]
Mutagenesis The putative target nucleophile (e.g., Cys) is mutated to a non-reactive residue (e.g., Ala). Loss of potency confirms the binding site.Pinpoints the specific residue involved in binding.Requires generating and purifying a mutant protein.[4]
Experimental Protocol: Washout Experiment
  • Incubation: Incubate the target protein with a high concentration of the inhibitor (e.g., 10x IC50) and a vehicle control (e.g., DMSO) for a set time (e.g., 60 minutes).

  • Removal of Unbound Inhibitor: Rapidly remove the unbound inhibitor. This can be done using a desalting column (e.g., Zeba™ Spin) or via dialysis with a short dialysis time.

  • Activity Measurement: Measure the activity of the inhibitor-treated and vehicle-treated protein using your standard assay protocol.

  • Analysis: If the protein treated with the inhibitor remains inactive after the washout step, this strongly suggests an irreversible or very slowly reversible covalent interaction. [4][5]

Section 3: Assay-Specific Troubleshooting

The choice of assay technology introduces specific potential failure points. Here we address common issues in Fluorescence Polarization and Mass Spectrometry.

Fluorescence Polarization (FP) Assays

Q4: I'm using a competitive FP assay, but I see no change in polarization when I add my compound. What is wrong?

This indicates your compound is not displacing the fluorescent tracer from the protein.

Answer:

Assuming your compound is active and binding covalently, this issue can arise from several sources related to the assay design itself.

  • Insufficient Incubation Time: Covalent binding is time-dependent. If you are not pre-incubating your protein and inhibitor for a sufficient duration before adding the fluorescent tracer, you may not have enough covalent adduct formed to compete with the tracer.

    • Solution: Introduce a pre-incubation step. Incubate the protein and 1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one for 30-60 minutes (or longer, this may require optimization) before adding the tracer.

  • Low Assay Window (ΔmP): If the difference in polarization between the bound and free tracer (the assay window) is too small, it can be difficult to detect displacement. [7] * Solution: Optimize the tracer and protein concentrations to maximize the assay window. Ensure your tracer is pure (>90% labeled) and that you are using non-binding surface (NBS) plates to prevent the tracer from sticking to the plastic. [8][9]

  • Tracer Binding Site vs. Covalent Binding Site: Your compound may be binding covalently to a site that is allosteric to the tracer binding pocket. In this case, it may not directly displace the tracer. While this is a valid binding event, an FP competition assay would not be the correct format to detect it. Consider a different assay format.

Mass Spectrometry (MS) Analysis

Q5: My intact protein MS analysis shows no mass shift after incubation with the inhibitor. Why?

This is a common and frustrating result that suggests no covalent adduct has formed, or that it is not being detected.

Answer:

The absence of a mass shift corresponding to the molecular weight of your inhibitor points to several potential issues in the reaction or the analysis.

  • Incomplete Reaction: The most common cause is that the covalent reaction has not proceeded to a high enough stoichiometry to be detected.

    • Solution: Increase the incubation time and/or the concentration of the inhibitor. Ensure your protein is active and the target cysteine is reduced (use TCEP).

  • Sample Preparation and Analysis: The adduct may be lost or undetected during analysis.

    • Solution: Ensure your sample cleanup method (e.g., desalting) is not removing the protein. During MS data analysis, be sure to specify the expected mass of the adduct as a variable modification in your deconvolution software. [10]

  • Inhibitor Instability: The compound may be degrading during the incubation. This can be checked by analyzing the reaction mixture by LC-MS to see if the parent compound is still present.

start Confirm Covalent Adduct via Mass Spectrometry intact Intact Protein Analysis (Top-Down) start->intact Confirm Gross Adduct bottom Peptide Mapping (Bottom-Up) start->bottom Identify Binding Site intact_q Does deconvoluted mass increase by MW of inhibitor? intact->intact_q bottom_q Is a peptide identified with a mass shift equal to MW of inhibitor? bottom->bottom_q success Success: Covalent Binding Confirmed intact_q->success Yes fail Troubleshoot: - Reaction Conditions - MS Parameters intact_q->fail No bottom_q->success Yes bottom_q->fail No

Caption: Mass spectrometry workflow for covalent adduct analysis. [11]

Q6: I am struggling to identify the modified peptide in my bottom-up MS/MS experiment. What can I do?

This is a frequent challenge in bottom-up proteomics, as modified peptides can be difficult to detect and identify.

Answer:

The detection of modified peptides can be confounded by several factors, including low abundance, poor ionization, or complex fragmentation patterns. [6]

  • Optimize Proteolytic Digestion:

    • Try a different protease (e.g., Glu-C, Asp-N) in addition to trypsin. The modified peptide may be too large or too small to be easily detected after tryptic digestion.

    • Optimize digestion time and temperature to ensure complete digestion without over-digestion.

  • Enrich for the Modified Peptide: If the modification stoichiometry is low, consider methods to enrich for the adducted peptide, although this can be complex.

  • Refine Data Analysis Parameters:

    • Crucial Step: You must specify the exact mass of 1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one as a "variable modification" on cysteine (and potentially other nucleophilic residues like lysine or histidine) in your database search software (e.g., MaxQuant, Proteome Discoverer). [10]If this is not done, the software will not be able to identify the modified peptide.

    • Manual Inspection: Manually inspect the MS/MS spectra for the peptide of interest. Look for the characteristic mass shift on fragment ions (b- and y-ions) that contain the modified residue. This can provide definitive confirmation even if the automated search score is low. [5]

Section 4: Optimizing Assay Conditions

The composition of your assay buffer is critical for success and is often a source of easily correctable problems.

Q7: What are the most critical components of my assay buffer, and how should I optimize them?

A well-designed buffer stabilizes the protein and allows the covalent reaction to proceed efficiently.

Answer:

Each component of your buffer serves a specific purpose. Careful consideration and optimization are key.

Component Purpose Recommended Starting Point Troubleshooting & Optimization Reference
Buffering Agent Maintain stable pH50 mM HEPES or Tris-HCl, pH 7.4Ensure the chosen buffer is compatible with your protein and doesn't interfere with the assay readout. Verify pH at the experimental temperature.[3][12]
Salt Mimic physiological ionic strength, maintain protein structure100-150 mM NaCl or KClSome proteins require specific salt concentrations for stability and activity. Titrate salt concentration if protein aggregation is suspected.[3][13]
Reducing Agent Keep target cysteines reduced and nucleophilic0.5 - 1.0 mM TCEPAvoid DTT/BME . They will react with your compound. TCEP is essential for assays with Michael acceptors.N/A
Detergent Prevent non-specific binding and protein aggregation0.01% Tween-20 or Triton X-100Use the lowest concentration necessary, as high concentrations can denature proteins or disrupt binding interactions.[7]
Carrier Protein Reduce non-specific binding to surfaces0.1 mg/mL BSACan be critical in assays with "sticky" compounds or proteins. Omit if it interferes with the assay readout.[12]
Divalent Cations Required for some proteins' activity/folding1-10 mM MgCl₂ or CaCl₂Only include if your specific target protein is known to require them. They can sometimes promote protein aggregation.[12]

By systematically working through these troubleshooting steps, from foundational reagent checks to assay-specific optimizations, researchers can effectively diagnose and solve the common problem of low signal in binding assays involving 1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one, leading to robust and reliable data.

References

  • Pinto, S., Palmeira, A., & de Pinho, P. G. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. Metabolites, 9(5), 89. MDPI. Retrieved from [Link]

  • Wammes, M., de Vink, P. J., & van der Stelt, M. (2021). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 26(24), 7526. PMC. Retrieved from [Link]

  • ResearchGate. (2017, September 25). Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding?. Retrieved from [Link]

  • Lebraud, H., et al. (2023). Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. Analytical Chemistry, 95(5), 2951–2958. ACS Publications. Retrieved from [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic overview of MS-based methodologies for detection of covalent.... Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2025, January 23). Fluorescence polarization assays to study carbohydrate–protein interactions. RSC Publishing. Retrieved from [Link]

  • Johnson, C. R., et al. (2024, November 1). A practical guide for the assay-dependent characterisation of irreversible inhibitors. PMC. Retrieved from [Link]

  • Sadowsky, J. D., et al. (2021, April 21). Attenuation of the Reaction of Michael Acceptors with Biologically Important Nucleophiles. PubMed. Retrieved from [Link]

  • RSC Publishing. (2025, March 20). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. Retrieved from [Link]

  • Glycopedia. (n.d.). In Solution Assays: Fluorescence Polarization. Retrieved from [Link]

  • Sadowsky, J. D., et al. (2021). Attenuation of the Reaction of Michael Acceptors with Biologically Important Nucleophiles. Bioconjugate Chemistry, 32(5), 897-909. ACS Publications. Retrieved from [Link]

  • European Science Publishing. (n.d.). OPTIMIZATION OF BINDING BUFFER ION FOR COMBINATORIAL SELECTION OF SSDNA APTAMERS FOR FLAVONOIDS. Retrieved from [Link]

  • Talalay, P., et al. (1995). Potency of Michael reaction acceptors as inducers of enzymes that protect against carcinogenesis depends on their reactivity with sulfhydryl groups. Proceedings of the National Academy of Sciences, 92(19), 8861-8865. PNAS. Retrieved from [Link]

  • Schüürmann, G., et al. (2011). Predicting Michael-acceptor reactivity and toxicity through quantum chemical transition-state calculations. Organic & Biomolecular Chemistry, 9(24), 8385-8394. RSC Publishing. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of 1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one and Established Covalent Inhibitors

Executive Summary The landscape of targeted covalent inhibitors (TCIs) has rapidly evolved beyond traditional acrylamide warheads. While clinical successes have established the viability of covalently targeting cysteine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The landscape of targeted covalent inhibitors (TCIs) has rapidly evolved beyond traditional acrylamide warheads. While clinical successes have established the viability of covalently targeting cysteine residues[1], the demand for targeting sterically demanding or electronically distinct nucleophiles has driven the exploration of alternative electrophiles[2]. This guide provides a comprehensive technical comparison between 1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one —a highly reactive aryl vinyl ketone (enone)—and established covalent frameworks, detailing their mechanistic differences, kinetic profiles, and the rigorous experimental protocols required to validate their efficacy.

Mechanistic Profiling: Aryl Enones vs. Acrylamides

Covalent inhibitors operate via a two-step kinetic mechanism: initial reversible binding defined by an affinity constant (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


), followed by irreversible bond formation defined by an inactivation rate (

). The potency and selectivity of the molecule are governed by the catalytic efficiency ratio (

)[3].

The Aryl Vinyl Ketone Scaffold: 1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one Unlike standard acrylamides (e.g., Ibrutinib), where the nitrogen lone pair delocalizes into the carbonyl to temper the electrophilicity of the


-carbon, the prop-2-en-1-one moiety lacks this resonance stabilization. This makes the enone a highly potent Michael acceptor with exceptional intrinsic reactivity.

To prevent this heightened reactivity from translating into promiscuous off-target toxicity, the core heterocycle serves as an electronic and steric modulator:

  • The Methoxy Group (-OCH₃): Acts as an electron-donating group (EDG) via resonance, pushing electron density into the pyridine ring and subtly deactivating the enone system. This prevents rapid scavenging by ubiquitous cellular thiols like glutathione (GSH).

  • The Bromine Substituent (-Br): Provides a dense, polarizable halogen bond donor. This drastically improves the initial non-covalent binding affinity (

    
    ) by anchoring the molecule in deep hydrophobic sub-pockets[2].
    

Comparison to Acrylamides (e.g., Ibrutinib) Ibrutinib targets Cys481 in Bruton's tyrosine kinase (BTK)[4]. Its acrylamide warhead is chemically inert toward free biological thiols, requiring precise geometric alignment within the enzyme's active site to trigger the covalent reaction. In contrast, aryl vinyl ketones like 1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one do not require extreme pre-organization, making them ideal for targeting shallow or highly solvent-exposed cysteines where acrylamides fail.

Kinetic and Thermodynamic Comparison

The following table synthesizes the distinct biochemical profiles of our target enone against other foundational covalent architectures[3],[1],[4].

Parameter1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-oneIbrutinib (Standard)Generic Chloroacetamide
Warhead Class Aryl Vinyl Ketone (Enone)AcrylamideAlkyl Halide (

)
Reaction Mechanism Michael AdditionMichael AdditionNucleophilic Substitution
Intrinsic Electrophilicity HighLowVery High
Typical GSH

< 30 minutes> 24 hours< 15 minutes
Target Niche Sterically shielded / exposed cysteinesDeep active-site cysteinesBroad-spectrum / Proteomics
Inactivation Rate (

)
Rapid (

)
Slow/Moderate (

)
Very Rapid (

)
Driver of Efficacy Electrophile reactivity (

)
Extreme affinity (

)
Proximity-driven alkylation

Experimental Workflows & Self-Validating Protocols

To rigorously profile covalent inhibitors, researchers must move beyond standard IC₅₀ assays. As a Senior Application Scientist, I recommend the following self-validating protocols to establish true


 and off-target liabilities[3].
Protocol 1: Intact Protein LC-MS for Adduct Stoichiometry
  • Causality & Rationale: Standard fluorescence or enzymatic assays confirm functional inhibition but cannot distinguish between reversible binding, aggregation, or multi-site non-specific alkylation. Intact mass spectrometry unambiguously proves 1:1 covalent stoichiometry by measuring a mass shift identical to the inhibitor’s molecular weight[3].

  • Step-by-Step Method:

    • Incubate recombinant target protein (10 µM) with a concentration gradient of the inhibitor (10–100 µM) in HEPES buffer (pH 7.4) at 37°C.

    • Quench the reaction at predefined intervals (0, 15, 30, 60, 120 mins) using 1% formic acid.

    • Analyze the samples via ESI-TOF MS, utilizing spectral deconvolution software (e.g., MaxEnt1) to calculate the intact protein mass.

  • Self-Validating System (Controls): Run parallel incubations utilizing a site-directed Cysteine-to-Alanine (Cys

    
     Ala) mutant of the target protein. If the mass shift is abolished in the mutant, the protocol self-validates that the nucleophilic attack is exclusively dependent on the target cysteine, definitively ruling out promiscuous lysine modification.
    
Protocol 2: Glutathione (GSH) Reactivity Trapping Assay
  • Causality & Rationale: Because aryl vinyl ketones are highly reactive, characterizing their half-life (

    
    ) in physiological concentrations of GSH is critical. This dictates whether the molecule can survive systemic circulation long enough to reach its therapeutic target without causing widespread hepatotoxicity.
    
  • Step-by-Step Method:

    • Prepare a 5 mM solution of reduced GSH in PBS (pH 7.4, 37°C) to emulate the intracellular reducing environment.

    • Spike in 1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one to a final concentration of 50 µM.

    • Monitor the depletion of the parent compound and the emergence of the GSH-adduct via LC-MS/MS Multiple Reaction Monitoring (MRM) at 5-minute intervals over 2 hours.

  • Self-Validating System (Controls): Utilize Ibrutinib (

    
     h) as a low-reactivity negative control, and a bare chloroacetamide as a high-reactivity positive control[4]. This brackets the assay, ensuring the LC-MS system is accurately resolving pseudo-first-order kinetics.
    

Mechanism of Action & Experimental Workflows (Visualizations)

Below are the causal relationships governing covalent adduct formation and the experimental workflow required to profile them.

covalent_kinetics Target Target Protein (Free Cysteine) Reversible Non-Covalent Complex [Protein · Inhibitor] (Governed by K_I) Target->Reversible  k_on Inhibitor 1-(5-Bromo-2-methoxypyridin-3-yl) prop-2-en-1-one Inhibitor->Reversible  k_on Reversible->Target  k_off Irreversible Covalent Adduct [Protein - Inhibitor] (Governed by k_inact) Reversible->Irreversible  k_inact (Irreversible)

Two-step kinetic mechanism for targeted covalent inhibitor adduct formation.

gsh_workflow A 1. Incubate Compound with 5 mM GSH B 2. LC-MS/MS Time-Course A->B C 3. Calculate Intrinsic t_1/2 B->C D 4. Tune Aryl Ring (Steric Shielding) C->D

Sequential experimental workflow for measuring and optimizing electrophile reactivity.

References
  • Title: Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase | Source: Future Oncology (PMC) | URL: [Link]

  • Title: Discovery of Cysteine-targeting Covalent Protein Kinase Inhibitors | Source: Journal of Medicinal Chemistry (ACS Publications) | URL: [Link]

  • Title: Discovery of Potent, Allosteric GSTO1 Covalent Inhibitors with a New Binding Mode | Source: Journal of Medicinal Chemistry (ACS Publications) | URL: [Link]

  • Title: Exploring Extended Warheads toward Developing Cysteine-Targeted Covalent Kinase Inhibitors | Source: Journal of Chemical Information and Modeling (ACS) | URL: [Link]

Sources

Comparative

Comparative Efficacy Analysis of 1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one, a Novel Covalent Inhibitor, Against Known PRMT5-Targeting Agents in Oncology

Introduction: The Rationale for Targeting PRMT5 in Oncology Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a compelling therapeutic target in oncology due to its critical role in a multitude of cellular proc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Targeting PRMT5 in Oncology

Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a compelling therapeutic target in oncology due to its critical role in a multitude of cellular processes that are frequently dysregulated in cancer.[1][2] PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone proteins.[2][3] This post-translational modification is integral to the regulation of gene expression, RNA splicing, DNA damage response, and signal transduction pathways.[1][4] Elevated expression of PRMT5 is observed in a wide array of malignancies, including pancreatic cancer, glioblastoma, and non-small cell lung cancer, often correlating with poor prognosis.[5][6]

A particularly compelling therapeutic window for PRMT5 inhibition lies in cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[6][7] MTAP is frequently co-deleted with the tumor suppressor gene CDKN2A in approximately 10-15% of all human cancers.[6][8][9] The loss of MTAP function leads to the accumulation of its substrate, 5'-methylthioadenosine (MTA), which acts as a weak endogenous inhibitor of PRMT5.[8][9][10] This partial inhibition sensitizes MTAP-deleted cancer cells to further pharmacological inhibition of PRMT5, creating a synthetic lethal vulnerability that can be exploited to selectively target tumor cells while sparing normal tissues.[8][9][10][11]

This guide provides a comparative efficacy analysis of a novel, putative covalent PRMT5 inhibitor, 1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one (hereinafter referred to as Cmpd-X) , against two well-characterized PRMT5 inhibitors with distinct mechanisms of action: AMG 193 and P-500 (formerly PRT811) .

Compound Profiles

  • Cmpd-X (Hypothetical Profile): Cmpd-X is a novel investigational molecule. Its chemical structure features a prop-2-en-1-one moiety, which is a Michael acceptor capable of forming a covalent bond with nucleophilic residues, such as the unique cysteine (C449) present in the active site of PRMT5.[3] This covalent and irreversible mode of inhibition is hypothesized to provide potent and sustained target suppression.

  • AMG 193: A first-in-class, orally bioavailable, MTA-cooperative PRMT5 inhibitor currently in clinical development.[12][13][14] AMG 193 preferentially binds to the PRMT5-MTA complex, which is abundant in MTAP-deleted cancer cells, thereby achieving high selectivity and potent synthetic lethality.[9][11][13][14] It has demonstrated promising clinical activity in patients with advanced MTAP-deleted solid tumors.[13][14][15]

  • P-500 (PRT811): An orally bioavailable, potent, and selective PRMT5 inhibitor designed to be brain-penetrant.[16][17][18] This characteristic makes it a promising candidate for treating primary brain tumors like glioblastoma and brain metastases.[16][17] P-500 has shown clinical activity in patients with recurrent high-grade gliomas and metastatic uveal melanoma.[5][18][19]

Comparative Efficacy Evaluation: An Experimental Framework

To objectively compare the efficacy of Cmpd-X with AMG 193 and P-500, a multi-tiered experimental approach is proposed. This framework is designed to assess biochemical potency, on-target cellular activity, and in vivo anti-tumor effects.

G cluster_0 Comparative Efficacy Workflow cluster_1 Part 1: Biochemical Potency cluster_2 Part 2: Cellular Activity cluster_3 Part 3: In Vivo Efficacy Biochemical Assay Biochemical Assay Cell-Based Assays Cell-Based Assays Biochemical Assay->Cell-Based Assays Enzyme Kinetics PRMT5/MEP50 Enzyme Inhibition (IC50) Biochemical Assay->Enzyme Kinetics In Vivo Model In Vivo Model Cell-Based Assays->In Vivo Model Target Engagement Cellular sDMA Levels (EC50) Cell-Based Assays->Target Engagement Proliferation Anti-Proliferation Assay (GI50 in MTAPdel vs MTAPwt) Cell-Based Assays->Proliferation Xenograft Pancreatic Cancer Xenograft Model (TGI) In Vivo Model->Xenograft

Caption: Workflow for comparative efficacy evaluation.

Part 1: Biochemical Potency Assessment

Objective: To determine the direct inhibitory activity of each compound against the purified PRMT5/MEP50 enzyme complex.

Experimental Protocol: In Vitro PRMT5 Enzymatic Assay

A time-resolved fluorescence resonance energy transfer (TR-FRET) or similar homogeneous assay format is employed to measure the production of S-adenosyl-L-homocysteine (SAH), a byproduct of the methylation reaction.[20][21]

  • Reagents: Recombinant human PRMT5/MEP50 complex, S-adenosyl-L-methionine (SAM) as the methyl donor, a biotinylated histone H4 peptide substrate, and detection reagents (e.g., europium-labeled anti-SAH antibody and streptavidin-allophycocyanin).[21]

  • Procedure: a. Serially dilute Cmpd-X, AMG 193, and P-500 in DMSO and add to a 384-well assay plate. b. Add the PRMT5/MEP50 enzyme complex and the histone H4 peptide substrate to initiate the reaction. For AMG 193, a parallel assay including MTA is run to assess MTA-cooperative inhibition. c. Incubate at 30°C for 1-2 hours to allow for the enzymatic reaction.[22][23] d. Stop the reaction and add the detection reagents. e. After a further incubation period, read the plate on a suitable TR-FRET plate reader.

  • Data Analysis: The TR-FRET signal is inversely proportional to the amount of SAH produced. Data are normalized to controls, and IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated using a four-parameter logistic curve fit.

Table 1: Hypothetical Biochemical Potency Data

CompoundMechanismPRMT5 IC50 (nM)PRMT5 + MTA IC50 (nM)Rationale for Hypothetical Values
Cmpd-X Covalent1514Assumed to be a potent, irreversible inhibitor, independent of MTA.
AMG 193 MTA-Cooperative>10005Potency is highly dependent on the presence of MTA, reflecting its mechanism.[12]
P-500 (PRT811) SAM-Competitive45Potent SAM-competitive inhibitor with high affinity for the active site.[17]
Part 2: Cellular Target Engagement and Anti-Proliferative Activity

Objective: To confirm that the compounds engage PRMT5 in a cellular context and to evaluate their selective anti-proliferative effects in MTAP-deleted versus MTAP wild-type cancer cells.

Experimental Protocol: Cellular Target Engagement (sDMA Inhibition)

This assay quantifies the inhibition of PRMT5's methyltransferase activity within cells by measuring the levels of symmetric dimethylarginine (sDMA) on a known substrate, such as SmD3.[24]

  • Cell Lines: An isogenic pair of cell lines, such as HCT116 MTAP-WT and HCT116 MTAP-deleted, are used to assess selectivity.

  • Procedure: a. Seed cells in 96-well plates and allow them to adhere overnight. b. Treat cells with a serial dilution of each inhibitor for 24-48 hours. c. Lyse the cells and perform an ELISA or Western blot using an antibody specific for the sDMA modification on SmD3.

  • Data Analysis: The signal is normalized to total protein or a housekeeping protein. EC50 values (the concentration of inhibitor required to reduce the sDMA signal by 50%) are calculated.

Experimental Protocol: Anti-Proliferation Assay

  • Cell Lines: MIA PaCa-2 (pancreatic, MTAP-deleted) and CFPAC-1 (pancreatic, MTAP-WT) are used.[25]

  • Procedure: a. Seed cells in 96-well plates. b. Treat with a serial dilution of each inhibitor for 72 hours. c. Assess cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Luminescence data is normalized to vehicle-treated controls. GI50 values (the concentration of inhibitor required to inhibit cell growth by 50%) are determined.

Table 2: Hypothetical Cellular Activity Data

CompoundTarget Engagement EC50 (nM) (HCT116 MTAPdel)Proliferation GI50 (nM) (MIA PaCa-2, MTAPdel)Proliferation GI50 (nM) (CFPAC-1, MTAPwt)Selectivity Ratio (WT/del)
Cmpd-X 254060015
AMG 193 1015>2000>133
P-500 (PRT811) 305582515

Rationale for Hypothetical Values: AMG 193 is expected to show the highest selectivity for MTAP-deleted cells due to its MTA-cooperative mechanism.[12] Cmpd-X and P-500 are expected to show good potency in MTAP-deleted cells due to the inherent synthetic lethal vulnerability, but with a less pronounced selectivity ratio compared to AMG 193.[8][16]

Part 3: In Vivo Anti-Tumor Efficacy

Objective: To evaluate the ability of the compounds to inhibit tumor growth in a relevant animal model of MTAP-deleted cancer.

Experimental Protocol: Orthotopic Pancreatic Cancer Xenograft Model

An orthotopic xenograft model, which involves implanting tumor cells into the corresponding organ (pancreas), provides a more clinically relevant tumor microenvironment compared to subcutaneous models.[26]

  • Model System: a. Cell Line: MIA PaCa-2 human pancreatic cancer cells (MTAP-deleted).[25] b. Animals: Female athymic nude mice, 6-8 weeks old.

  • Procedure: a. MIA PaCa-2 cells are surgically implanted or injected under ultrasound guidance into the pancreas of the mice.[27] b. Tumors are allowed to establish for 7-10 days until they reach a palpable size (e.g., 100-150 mm³). c. Mice are randomized into treatment groups: Vehicle control, Cmpd-X, AMG 193, and P-500. d. Compounds are administered orally, once daily, for 21-28 days. e. Tumor volume is measured twice weekly with calipers.[28] Body weight and animal health are monitored regularly.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100.

G cluster_pathway PRMT5 Signaling Pathway in Cancer SAM SAM (Methyl Donor) PRMT5 PRMT5/MEP50 Complex SAM->PRMT5 Methylation Symmetric Dimethylation (sDMA) PRMT5->Methylation Histones Histones (H3, H4) Repression Repression of Tumor Suppressors Histones->Repression Splicing_Factors Splicing Factors (e.g., SmD3) Splicing Altered mRNA Splicing Splicing_Factors->Splicing Signaling_Proteins Signaling Proteins (e.g., EGFR, AKT) Signaling Dysregulated Signaling Signaling_Proteins->Signaling Methylation->Histones Methylation->Splicing_Factors Signaling_ Signaling_ Methylation->Signaling_ Cancer Cancer Progression (Proliferation, Survival) Repression->Cancer Splicing->Cancer Signaling->Cancer Proteins Proteins

Sources

Validation

Cross-reactivity profiling of 1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one

Publish Comparison Guide: Cross-Reactivity Profiling of 1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one Executive Summary In the development of Targeted Covalent Inhibitors (TCIs), identifying the optimal electrophilic...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Cross-Reactivity Profiling of 1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one

Executive Summary

In the development of Targeted Covalent Inhibitors (TCIs), identifying the optimal electrophilic "warhead" is the critical determining factor for achieving a safe therapeutic index[1]. A warhead must be reactive enough to efficiently trap its intended target, yet sufficiently stable to avoid promiscuous cross-reactivity with the thousands of off-target nucleophiles present in the human proteome.

This guide systematically profiles 1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one (hereafter referred to as BMP-Enone ) against traditional covalent warheads. Acting as a modulated aryl vinyl ketone, BMP-Enone exhibits a unique "push-pull" electronic configuration that mitigates the hyper-reactivity typically associated with unsubstituted enones, transforming it into a highly valuable, finely-tunable fragment for targeted covalent drug discovery.

The Chemistry: Structure-Reactivity Causality

As application scientists, we do not merely measure reactivity; we must explain the structural causality driving it. The reactivity of Michael acceptors is governed by the energy level of their lowest unoccupied molecular orbital (LUMO).

  • Standard Acrylamides (e.g., Ibrutinib warhead): The lone pair on the amide nitrogen donates electron density into the

    
    -system, raising the LUMO and rendering the warhead highly stable. These require precise spatial orientation within an enzyme active site to overcome their low intrinsic reactivity[1][2].
    
  • Unsubstituted Aryl Vinyl Ketones: Lacking the electron-donating amide nitrogen, the ketone carbonyl heavily withdraws electron density, lowering the LUMO. This creates a hyper-reactive electrophile prone to broad cross-reactivity and toxicity[3].

  • BMP-Enone (The Middle Ground): The attachment of the prop-2-en-1-one group to a highly substituted pyridine ring allows for precision tuning. The pyridine nitrogen inherently lowers electron density, but the 2-methoxy (-OCH3) substituent acts as an electron-donating group (via resonance), raising the LUMO just enough to prevent indiscriminate reactivity. Simultaneously, the bulky 5-bromo (-Br) group introduces mild steric hindrance and inductive withdrawal, creating a balanced, "Goldilocks" electrophile.

Comparative Performance Data

To objectively evaluate BMP-Enone, we benchmarked its intrinsic reactivity and proteome-wide selectivity against standard alternatives. The data below synthesizes representative chemoproteomic profiling parameters characteristic of these warhead classes.

Warhead ClassIntrinsic Reactivity (GSH

, min)
Proteomic Cross-Reactivity (IsoTOP-ABPP Off-Targets)*Primary Reaction MechanismTuning Potential for TCI Design
BMP-Enone (Modulated Aryl Vinyl Ketone) 120 – 180 Moderate (~50 – 100 cysteines) Michael Addition High (via pyridine substitution)
Unsubstituted Aryl Vinyl Ketone< 10High (>300 cysteines)Michael AdditionLow (Hyper-reactive)
Standard Acrylamide> 1440Very Low (< 10 cysteines)Michael AdditionHigh (Requires target proximity)
Chloroacetamide~300Broad (~150 cysteines)

Substitution
Moderate

*Defined as targets showing >50% engagement at 10 µM probe concentration in native lysate[4].

Experimental Methodologies

To ensure absolute scientific integrity and trustworthiness, the following self-validating protocols are employed to profile the cross-reactivity of BMP-Enone.

Protocol 1: Intrinsic Reactivity Profiling (GSH Half-Life Assay)

Before evaluating complex lysates, intrinsic chemical reactivity must be established using Glutathione (GSH) as a surrogate biological nucleophile.

  • Preparation: Prepare a 10 mM stock of BMP-Enone in DMSO.

  • Reaction Initiation: Dilute the warhead to a final concentration of 100 µM in 100 mM Potassium Phosphate buffer (pH 7.4) containing 5 mM reduced GSH.

  • Quenching & Sampling: Incubate the mixture at 37°C. Remove 50 µL aliquots at predefined time points (0, 15, 30, 60, 120, 240 mins) and immediately quench by mixing with 50 µL of cold acetonitrile containing 1% formic acid.

  • LC-MS Analysis: Quantify the depletion of the parent BMP-Enone peak via reverse-phase LC-MS. Causality Check: Measuring parent compound depletion rather than adduct formation avoids complex ionization artifacts, providing a clean first-order kinetic decay curve to calculate

    
    .
    
Protocol 2: Proteome-Wide Cross-Reactivity via IsoTOP-ABPP

To map the exact off-targets of BMP-Enone, we utilize Isotopic Tandem Orthogonal Proteolysis–Activity-Based Protein Profiling (IsoTOP-ABPP), a landmark technique that evaluates small-molecule interactions in their native state[5][6].

  • Lysate Incubation: Treat native cellular proteomes (e.g., MDA-MB-231 lysate, 2 mg/mL) with either DMSO (vehicle) or 10 µM BMP-Enone for 1 hour at 37°C.

  • Probe Competition: Add the universal cysteine-reactive probe, iodoacetamide-alkyne (IA-alkyne, 100 µM), for 1 hour. Rationale: IA-alkyne covalently tags all cysteines that were not engaged by the BMP-Enone.

  • Click Chemistry: Perform Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) to attach a biotin-azide tag (incorporating a cleavable linker and heavy/light isotopic labels for quantification)[4][7].

  • Enrichment & Digestion: Enrich labeled proteins using streptavidin beads, perform on-bead tryptic digestion, and cleave the specific tagged peptides.

  • LC-MS/MS Quantification: Analyze via high-resolution LC-MS/MS. A reduction in the Light/Heavy isotopic ratio for a specific peptide in the BMP-Enone treated sample vs. DMSO control indicates a site of covalent cross-reactivity[6].

Interaction & Workflow Visualizations

To fully contextualize the balance between therapeutic engagement and cross-reactivity, we model the molecular pathways and the chemoproteomic workflow below.

Diagram 1: Kinetics of Covalent Warhead Reactivity

Reactivity Warhead BMP-Enone (Michael Acceptor) Target Target Cysteine (Specific Binding) Warhead->Target Reversible Binding (Kd) OffTarget Off-Target Cysteines (GSH, Plasma Proteins) Warhead->OffTarget Diffusion Adduct1 Specific Covalent Adduct (Therapeutic Effect) Target->Adduct1 Kinact (Thiolate Attack) Adduct2 Off-Target Adducts (Toxicity / Clearance) OffTarget->Adduct2 Intrinsic Reactivity

Caption: Kinetic pathways comparing specific target engagement vs off-target cross-reactivity for BMP-Enone.

Diagram 2: Proteome-Wide Profiling Workflow

Workflow Step1 1. Proteome Incubation (Native Lysate + BMP-Enone) Step2 2. Probe Competition (Add IA-Alkyne Reporter) Step1->Step2 Step3 3. CuAAC Click Chemistry (Biotin-Azide Tagging) Step2->Step3 Step4 4. Streptavidin Enrichment & On-Bead Tryptic Digest Step3->Step4 Step5 5. LC-MS/MS Analysis (Quantify Liganded Cysteines) Step4->Step5

Caption: IsoTOP-ABPP workflow for quantifying proteome-wide cross-reactivity of covalent warheads.

Summary for Drug Development Professionals

1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one represents a sophisticated evolution in warhead design. By utilizing pyridine heteroaromatics paired with strategically placed electron-donating (methoxy) and steric/electron-withdrawing (bromo) elements, developers can dial in the precise reactivity required to overcome low-affinity initial binding without sacrificing proteomic selectivity. Utilizing rigorous ABPP methodologies is non-negotiable when graduating these enones from early discovery hits to pre-clinical lead candidates.

References

1.[1] The Ascension of Targeted Covalent Inhibitors, Journal of Medicinal Chemistry / ACS. Available at: [Link] 2.[2] Avila: "Bond, Covalent Bond" - Targeted Covalent Inhibitors, LifeSciVC. Available at:[Link] 3.[3] Targeted covalent inhibitors, Wikipedia. Available at: [Link] 4.[5] Activity‐Based Protein Profiling – Finding General Solutions to Specific Problems, Nature/ResearchGate. Available at:[Link] 5.[4] Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets, ACS Central Science. Available at: [Link] 6.[7] Activity-based protein profiling: A graphical review, PMC / NIH. Available at:[Link] 7.[6] Ligand Discovery by Activity-Based Protein Profiling, PMC / NIH. Available at: [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.